molecular formula C7H7Cl2N B151010 (2,6-Dichlorophenyl)methanamine CAS No. 6575-27-5

(2,6-Dichlorophenyl)methanamine

Cat. No.: B151010
CAS No.: 6575-27-5
M. Wt: 176.04 g/mol
InChI Key: VLVLNNQMURDGPM-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methanamine is a valuable chemical building block in advanced scientific research. Its primary application lies in its role as a key precursor in synthetic organic and medicinal chemistry. For instance, this compound serves as a critical intermediate in the synthesis of Clonidine, an FDA-approved pharmaceutical agent used to treat hypertension and attention deficit hyperactivity disorder (ADHD) . Furthermore, its structural motif is utilized to create sophisticated ligands for organometallic chemistry. Researchers have employed derivatives of this amine, specifically Schiff bases, to synthesize cyclopalladated complexes, which are of significant interest for their catalytic properties and potential in developing new materials . The compound's utility in these areas provides researchers with a versatile starting point for the development of novel pharmaceutical candidates and catalytic systems. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

(2,6-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVLNNQMURDGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215958
Record name Benzenemethanamine, 2,6-dichloro-
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Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6575-27-5
Record name Benzenemethanamine, 2,6-dichloro-
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Record name Benzenemethanamine, 2,6-dichloro-
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Record name 2,6-Dichlorobenzylamine
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2,6-Dichlorophenyl)methanamine, a key building block in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol and outlines the expected analytical data for the thorough characterization of the final product.

Introduction

This compound, also known as 2,6-dichlorobenzylamine, is a primary amine of significant interest in medicinal chemistry. The presence of the dichloro-substituted phenyl ring imparts unique electronic and steric properties, making it a valuable synthon for the preparation of a wide range of biologically active molecules. This guide serves as a practical resource for researchers engaged in the synthesis and utilization of this important intermediate.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of 2,6-dichlorobenzaldehyde oxime. This transformation can be achieved using various reducing agents. An alternative pathway involves the reaction of 2,6-dichlorobenzyl chloride with an amine source. This guide focuses on a detailed protocol starting from the corresponding oxime.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the reduction of 2,6-dichlorobenzaldehyde oxime. This process is illustrated in the following diagram:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_6_Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde 2_6_Dichlorobenzaldehyde_Oxime 2,6-Dichlorobenzaldehyde Oxime 2_6_Dichlorobenzaldehyde->2_6_Dichlorobenzaldehyde_Oxime Hydroxylamine (NH2OH) 2_6_Dichlorophenyl_methanamine This compound 2_6_Dichlorobenzaldehyde_Oxime->2_6_Dichlorophenyl_methanamine Reduction (e.g., NaBH3CN)

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 2,6-Dichlorobenzaldehyde Oxime

This protocol details a laboratory-scale synthesis of this compound.

Materials:

  • 2,6-Dichlorobenzaldehyde oxime

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde oxime (1 equivalent) in methanol.

  • pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • Reduction: While maintaining the temperature and pH, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully add an aqueous solution of sodium hydroxide to neutralize the mixture to a pH of approximately 10-11.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Refractive Index (n²⁰/D) 1.5745 - 1.5795[1]
¹H NMR (CDCl₃, ppm) Data not available in the provided search results
¹³C NMR (CDCl₃, ppm) Data not available in the provided search results
IR (cm⁻¹) Data not available in the provided search results
Mass Spectrum (m/z) Data not available in the provided search results

Note: Specific spectroscopic data with peak assignments were not available in the provided search results. Researchers should perform these analyses on their synthesized product to confirm its structure.

Expected Spectroscopic Features

While specific data is not available, the following are the expected features in the characterization spectra of this compound:

  • ¹H NMR: The spectrum is expected to show a singlet for the two protons of the aminomethyl group (-CH₂NH₂), and multiplets in the aromatic region corresponding to the three protons on the dichlorophenyl ring. The protons of the amino group (-NH₂) may appear as a broad singlet.

  • ¹³C NMR: The spectrum should display signals for the aminomethyl carbon, and four distinct signals for the carbons of the dichlorophenyl ring (two quaternary carbons attached to chlorine, one substituted aromatic carbon, and two equivalent aromatic carbons).

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group, and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the amino group and chlorine atoms.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of synthesized this compound.

G Start Synthesized This compound Purification Purification (Distillation/Chromatography) Start->Purification Purity_Analysis Purity Analysis (GC/HPLC) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation Purity_Analysis->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR IR FTIR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Characterized Product NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: Characterization workflow for the final product.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and the outline of expected analytical data will aid researchers in the successful preparation and verification of this important chemical intermediate. Adherence to standard laboratory safety practices is crucial during all experimental procedures.

References

Spectroscopic Analysis of (2,6-Dichlorophenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the spectroscopic analysis of (2,6-Dichlorophenyl)methanamine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document details the predicted spectroscopic data, outlines experimental protocols for its synthesis and analysis, and presents a visual workflow for its characterization.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~ 7.35d2HAr-H (meta)
~ 7.15t1HAr-H (para)
~ 3.90s2HCH₂ -NH₂
~ 1.5 - 2.5br s2HNH₂

Solvent: CDCl₃. Predicted using computational models.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) [ppm]Assignment
~ 138C -CH₂ (ipso)
~ 135C -Cl (ortho)
~ 129C H (para)
~ 128C H (meta)
~ 45C H₂-NH₂

Solvent: CDCl₃. Predicted using computational models.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, SharpN-H stretch (primary amine, two bands)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580MediumN-H bend (scissoring)
1580 - 1450Medium to StrongAromatic C=C stretch
1250 - 1020MediumC-N stretch
800 - 700StrongC-Cl stretch

Predicted based on characteristic functional group absorptions.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
175/177/179High[M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms)
159/161Moderate[M - NH₂]⁺
140/142Moderate[M - Cl]⁺
104High[M - 2Cl - H]⁺
77Moderate[C₆H₅]⁺

Predicted based on common fragmentation patterns for benzylamines and chlorinated aromatic compounds.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via the reduction of 2,6-dichlorobenzyl cyanide using lithium aluminum hydride (LiAlH₄).

Materials:

  • 2,6-Dichlorobenzyl cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF is prepared and cooled to 0 °C in an ice bath.

  • Addition of Nitrile: A solution of 2,6-dichlorobenzyl cyanide (1 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension under stirring, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is known as the Fieser workup.

  • Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Analysis Protocols

The following are standard protocols for acquiring the spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse program is used. A wider spectral width (e.g., 0-220 ppm) is set, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The prepared sample is then placed in the spectrometer, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Visualization

The following diagram illustrates the general experimental workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow start Start: 2,6-Dichlorobenzyl Cyanide synthesis Synthesis: LiAlH4 Reduction start->synthesis workup Work-up & Purification synthesis->workup product This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

General workflow for synthesis and analysis.

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopy of (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,6-Dichlorophenyl)methanamine. Due to the limited availability of specific experimental data in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. It also includes a standardized experimental protocol for acquiring such NMR data.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aminomethyl protons and the aromatic protons. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring will influence the chemical shifts of the aromatic protons.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₂-~3.9 - 4.1Singlet (s)2H
-NH₂~1.5 - 2.5Broad Singlet (br s)2H
Aromatic H (H-4)~7.2 - 7.4Triplet (t)1H
Aromatic H (H-3, H-5)~7.0 - 7.2Doublet (d)2H
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will display signals for the aminomethyl carbon and the four unique carbon atoms of the dichlorophenyl ring. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic structure of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂-~40 - 45
C-1~138 - 142
C-2, C-6~134 - 137
C-3, C-5~128 - 131
C-4~127 - 130
Experimental Protocols

A generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]

Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR signal assignments.

Structure of this compound.
NMR Experimental Workflow

The logical flow for conducting an NMR experiment, from sample preparation to final data analysis, is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Integration & Peak Picking reference->analyze

Generalized workflow for an NMR experiment.

References

Crystal Structure and Molecular Geometry of (2,6-Dichlorophenyl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the crystal structure and molecular geometry of (2,6-Dichlorophenyl)methanamine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of structural data, experimental methodologies, and relevant biological pathways.

Introduction

This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The substitution pattern of the phenyl ring, particularly the presence of chlorine atoms at the 2 and 6 positions, imposes significant steric constraints that influence the molecule's conformation and, consequently, its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is the definitive method for determining the solid-state structure of these compounds, providing valuable data on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves standard organic chemistry reactions such as nucleophilic substitution, amide coupling, and condensation reactions. The general workflow for the synthesis and crystallization of these compounds is outlined below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials (e.g., 2,6-dichlorobenzylamine, 2,6-dichlorophenylacetic acid) B Reaction (e.g., Amide Coupling, Nucleophilic Substitution) A->B C Work-up (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Dissolution in Suitable Solvent D->E Purified Compound F Slow Evaporation or Cooling E->F G Crystal Formation F->G H Isolation and Drying G->H

Caption: General workflow for the synthesis and crystallization of this compound derivatives.

A representative synthetic protocol for an N-acylated derivative is the preparation of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.[1] In this procedure, 2,6-dichlorophenylacetic acid is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-dimethylaminopyridine (DMAP).[1] The subsequent addition of an aniline derivative, in this case, 4-chloroaniline, leads to the formation of the corresponding amide.[1] The crude product is then purified and crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent like ethyl acetate.[1]

For the synthesis of other derivatives, such as 2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide, a nucleophilic substitution reaction can be employed. This involves reacting [(2,6-dichlorophenyl)methyl]amine with a suitable chloroacetylated precursor in the presence of a base like triethylamine.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A high-quality single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern produced is recorded and analyzed to determine the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions.

G A Crystal Selection and Mounting D Diffraction A->D B X-ray Source C Goniometer B->C C->A E Detector D->E F Data Collection E->F G Structure Solution (e.g., SHELXS) F->G H Structure Refinement (e.g., SHELXL) G->H I Final Structural Model H->I

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

The experimental setup typically includes a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[1][3] Data collection is performed at a controlled temperature, often low temperatures such as 113 K or 173 K, to minimize thermal vibrations.[2][4] The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.[3]

Crystal Structure and Molecular Geometry Data

The following tables summarize the crystallographic data and key geometric parameters for a selection of this compound derivatives.

Table 1: Crystallographic Data

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone[4]C₁₇H₁₅BrCl₂N₂O₂MonoclinicP2₁/c20.333(7)11.226(5)7.843(3)99.651(8)1764.8(12)4
N-(2,6-Dichlorophenyl)-4-methylbenzamide[3]C₁₄H₁₁Cl₂NOTetragonalI4₁/a16.4706(8)16.4706(8)19.8709(9)905390.6(4)16
2-((2,6-Dichlorophenyl)amino)benzoic acid (Form I)[5]C₁₃H₉Cl₂NO₂MonoclinicP2₁/c13.931(3)7.843(2)12.016(2)109.20(3)1239.3(5)4
(Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile[6]C₂₀H₁₅Cl₂N₃O₂MonoclinicP2₁/c-----4
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 1)[1]C₁₄H₁₀Cl₃NO--------
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 2)[1]C₁₄H₁₀Cl₃NO--------

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

Compound NameBond Lengths (Å)Bond Angles (°)Torsion Angles (°)
N-(2,6-Dichlorophenyl)-4-methylbenzamide[3]C-N(amide): 1.428(3), C=O: 1.233(3)C-N-C: 125.7(2)C2-C1-N1-C7: 105.8(3), C6-C1-N1-C7: -74.5(3)
(Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile[6]--Dihedral angle between phenyl and dichlorophenyl rings: 21.28(15)
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 1)[1]--Dihedral angle between aryl moieties: 80.7
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (Molecule 2)[1]--Dihedral angle between aryl moieties: 53.5

Conformational Analysis

The molecular conformation of this compound derivatives is significantly influenced by the steric hindrance imposed by the two chlorine atoms on the phenyl ring. This often results in a non-planar arrangement of the molecule.

In N-(2,6-Dichlorophenyl)-4-methylbenzamide, the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 79.7(1)°.[3] The amide group is nearly coplanar with the benzoyl ring.[3] Similarly, in the two independent molecules found in the crystal structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, the dihedral angles between the aryl moieties are 80.7° and 53.5°, respectively, highlighting the conformational flexibility.[1] In contrast, in (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the phenyl and dichlorophenyl rings are at a much smaller angle of 21.28(15)° to each other.[6]

These variations in dihedral angles demonstrate that while the 2,6-dichloro substitution enforces a twisted conformation, the exact degree of twist is dependent on the nature of the rest of the molecule and the intermolecular interactions within the crystal lattice.

Relevant Biological Pathways

Certain this compound derivatives have well-documented interactions with biological systems. Understanding these pathways is crucial for drug development.

Bioactivation of Diclofenac

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically 2-((2,6-dichlorophenyl)amino)benzoic acid. Its metabolism can lead to the formation of reactive metabolites, a process known as bioactivation, which is implicated in its rare but serious hepatotoxicity.[7][8][9] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes.[7][9][10]

G A Diclofenac B CYP2C9 A->B Hydroxylation D UGT2B7 A->D Glucuronidation C 4'-hydroxydiclofenac B->C G Reactive Quinoneimine C->G E Diclofenac acyl glucuronide D->E F CYP2C8 E->F Hydroxylation F->G H Protein Adducts G->H Covalent Binding

Caption: Bioactivation pathway of Diclofenac mediated by cytochrome P450 enzymes.

The major metabolic pathway involves the hydroxylation of diclofenac by CYP2C9 to form 4'-hydroxydiclofenac.[10] An alternative pathway is the formation of a diclofenac acyl glucuronide, catalyzed by UGT2B7, which can then be hydroxylated by CYP2C8.[10] Both pathways can lead to the formation of reactive quinoneimine species that can covalently bind to cellular proteins, potentially leading to an immune response and liver injury.[7]

Src Kinase Signaling Pathway

Some derivatives of this compound have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in various cellular processes like proliferation, differentiation, and migration.[11][12][13][14] Aberrant Src signaling is implicated in the development and progression of cancer.[2][11]

G A Growth Factor Receptor B Src Kinase A->B Activation C FAK B->C Phosphorylation D Ras/Raf/MEK/ERK Pathway B->D Activation E PI3K/Akt Pathway B->E Activation F STAT3 Pathway B->F Activation H Cell Migration C->H G Cell Proliferation D->G E->G I Angiogenesis E->I F->G

Caption: Simplified Src kinase signaling pathway.

Src kinase is activated by various upstream signals, including growth factor receptors.[12] Once activated, Src phosphorylates a number of downstream targets, including focal adhesion kinase (FAK), and activates key signaling cascades such as the Ras/Raf/MEK/ERK, PI3K/Akt, and STAT3 pathways.[11] These pathways, in turn, regulate cellular functions that are critical for tumor growth and metastasis.[11] The development of this compound derivatives as Src kinase inhibitors represents a promising strategy for cancer therapy.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular geometry of this compound derivatives. The presented data highlights the significant conformational constraints imposed by the 2,6-dichloro substitution pattern, leading to predominantly non-planar molecular structures. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction offer a practical guide for researchers in the field. Furthermore, the visualization of relevant biological pathways, such as the bioactivation of diclofenac and the Src kinase signaling cascade, provides a functional context for the structural information. This comprehensive understanding of the structural and biological aspects of this compound derivatives is essential for the continued development of novel therapeutic agents.

References

An In-depth Technical Guide to (2,6-Dichlorophenyl)methanamine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenyl)methanamine is a chlorinated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a benzylamine core with two chlorine atoms at the 2 and 6 positions of the phenyl ring, imparts unique physicochemical properties that are leveraged in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Melting Point 40 °C[N/A]
Boiling Point 108 °C at 8 mmHg[N/A]
Density (Predicted) 1.320 ± 0.06 g/cm³[N/A]
pKa (Predicted) 7.98 ± 0.10[N/A]
Solubility Slightly soluble in chloroform and methanol.[N/A]
Appearance Clear colorless to yellow liquid[N/A]
Sensitivity Air sensitive[N/A]

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are not extensively published, two primary laboratory-scale synthetic routes can be inferred from standard organic chemistry principles and available information on related compounds. These are the reductive amination of 2,6-dichlorobenzaldehyde and the nucleophilic substitution of 2,6-dichlorobenzyl chloride.

Logical Synthesis Workflow

Synthesis of this compound cluster_reductive_amination Route 1: Reductive Amination cluster_nucleophilic_substitution Route 2: Nucleophilic Substitution start1 2,6-Dichlorobenzaldehyde intermediate1 Imine Intermediate start1->intermediate1 Condensation reagent1 Ammonia or Ammonium Salt reagent1->intermediate1 product This compound intermediate1->product Reduction reagent2 Reducing Agent (e.g., NaBH₄, H₂/Catalyst) reagent2->product start2 2,6-Dichlorobenzyl Chloride product2 This compound start2->product2 Substitution reagent3 Ammonia reagent3->product2

Caption: Logical workflows for the synthesis of this compound.

Experimental Protocols

General Protocol for Reductive Amination of 2,6-Dichlorobenzaldehyde
  • Imine Formation: Dissolve 2,6-dichlorobenzaldehyde in a suitable solvent such as methanol or ethanol. Add a source of ammonia, like ammonium acetate or a solution of ammonia in methanol, in excess. The reaction mixture is stirred at room temperature, and the formation of the imine can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once the imine formation is complete, a reducing agent such as sodium borohydride is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C). The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

General Protocol for Nucleophilic Substitution of 2,6-Dichlorobenzyl Chloride
  • Reaction Setup: A solution of 2,6-dichlorobenzyl chloride in a suitable solvent (e.g., ethanol or tetrahydrofuran) is prepared in a pressure vessel.

  • Amination: A large excess of ammonia (either as a concentrated aqueous solution or bubbled as a gas) is added to the solution. The vessel is sealed and heated to a temperature typically ranging from 50 to 100 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated to remove the excess ammonia and solvent. The residue is then taken up in an organic solvent and washed with water to remove any ammonium salts. The organic layer is dried and concentrated to yield the crude product, which can be further purified by vacuum distillation.

Chemical Reactivity and Stability

This compound exhibits reactivity typical of a primary benzylic amine. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the nucleophilicity of the amine and the reactivity of the aromatic ring.

  • N-Alkylation and N-Acylation: The primary amine functionality can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form secondary and tertiary amines, and amides, respectively.

  • Oxidation: The amine can be oxidized to the corresponding imine or other oxidation products depending on the oxidizing agent used.

  • Stability: As an air-sensitive compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Chlorinated benzylamines can also be susceptible to degradation upon exposure to light and heat.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific signaling pathways in which this compound itself is a direct modulator. Its primary significance in the context of biological activity is as a key precursor in the synthesis of more complex, biologically active molecules.

Role as a Pharmaceutical Intermediate

This compound is a vital component in the synthesis of several important drugs. The 2,6-dichloro substitution pattern is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or to enforce a specific conformation required for binding to a biological target.

  • Guanfacine: This compound is a selective α₂A adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension. The synthesis of guanfacine involves intermediates derived from 2,6-dichlorophenylacetic acid, which itself can be synthesized from precursors related to this compound.

  • Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac's synthesis involves the coupling of a derivative of 2,6-dichloroaniline with a phenylacetic acid moiety.[2][3][4][5] While not a direct precursor, the 2,6-dichlorophenyl structural element is fundamental to its anti-inflammatory activity.

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of more complex molecules.

Role_as_Intermediate DCPM This compound Derivatization Chemical Derivatization DCPM->Derivatization Intermediates Various Intermediates Derivatization->Intermediates Bioactive Biologically Active Molecules (e.g., Guanfacine, Diclofenac precursors) Intermediates->Bioactive

Caption: Role of this compound as a synthetic intermediate.

Spectroscopic Analysis

Specific, experimentally obtained NMR and IR spectra for this compound are not widely available in public databases. However, based on the known spectral data of analogous compounds, the expected spectral features can be predicted.

Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (3H)7.0 - 7.4m-
Methylene (-CH₂-)~3.9s-
Amine (-NH₂)Variable (broad s)--
Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
C1 (C-NH₂)~138
C2, C6 (C-Cl)~135
C3, C5~128
C4~128
Methylene (-CH₂-)~45
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretching (asymmetric and symmetric)
3000 - 3100Aromatic C-H stretching
2800 - 2950Aliphatic C-H stretching
1600 - 1620N-H bending (scissoring)
1450 - 1580Aromatic C=C stretching
750 - 800C-Cl stretching

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and predictable chemical properties. While detailed experimental protocols and direct biological activity data are not extensively documented in publicly accessible sources, its importance in the synthesis of key pharmaceuticals is clear. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the need for further public documentation of its specific experimental data.

References

The Evolving Chemistry of (2,6-Dichlorophenyl)methanamine: A Guide to Novel Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dichlorophenyl)methanamine, a readily available benzylic amine, is a valuable building block in the synthesis of a variety of chemical entities. While its foundational reactions are well-established, the exploration of its utility in more complex and novel synthetic transformations is an area of growing interest. The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity, offering both challenges and opportunities for the development of new synthetic methodologies. This technical guide provides an in-depth exploration of both established and novel reactions of this compound, with a focus on the synthesis of complex heterocyclic systems.

Foundational Reactions: Acylation and Alkylation

The primary amine functionality of this compound readily undergoes standard acylation and alkylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the molecule for applications in medicinal chemistry and materials science.

N-Acylation

N-acylation of this compound with acyl chlorides or anhydrides proceeds efficiently in the presence of a base to yield the corresponding amides. The choice of base and solvent is crucial for achieving high yields and purity.

N-Alkylation

N-alkylation of this compound can be achieved through reaction with alkyl halides or via reductive amination. Direct alkylation with halides can sometimes lead to over-alkylation, a challenge that can often be mitigated by using a stoichiometric amount of the alkylating agent and controlling the reaction temperature. Reductive amination offers a more controlled approach to mono-alkylation.

Reaction TypeReagents and Conditions (Illustrative)Product ClassTypical Yield (%)
N-AcylationAcyl chloride, Triethylamine, Dichloromethane, 0 °C to rtAmide85-95
N-AlkylationAlkyl bromide, Potassium carbonate, Acetonitrile, 60 °CSecondary Amine70-85
Reductive AminationAldehyde/Ketone, Sodium triacetoxyborohydride, Dichloromethane, rtSecondary Amine80-90

Novel Heterocycle Synthesis: The Gateway to Complex Scaffolds

The true potential of this compound as a synthetic intermediate lies in its application in reactions that construct complex heterocyclic frameworks. The Bischler-Napieralski and Pictet-Spengler reactions, traditionally used for the synthesis of isoquinoline and β-carboline alkaloids, represent a frontier for creating novel molecular architectures from this chlorinated building block.

The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide.[1][2][3] For this compound, this would first involve acylation to form the corresponding N-acyl derivative. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), would induce an electrophilic aromatic substitution to furnish the dihydroisoquinoline ring system.[2][4]

The electron-withdrawing nature of the two chlorine atoms on the aromatic ring is expected to deactivate the ring towards electrophilic attack. Consequently, harsher reaction conditions, such as higher temperatures and stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃), may be necessary to drive the cyclization to completion.[4][5]

Bischler_Napieralski cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Amine This compound Amide N-Acyl-(2,6-dichlorophenyl)methanamine Amine->Amide Base AcylChloride R-COCl AcylChloride->Amide Intermediate Nitrilium Ion Intermediate Amide->Intermediate POCl3 Product 3,4-Dihydroisoquinoline Derivative Intermediate->Product Intramolecular Electrophilic Aromatic Substitution Pictet_Spengler Amine This compound Imine Iminium Ion Intermediate Amine->Imine Condensation Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Product Tetrahydroisoquinoline Derivative Imine->Product Acid-catalyzed Cyclization

References

Initial Reactivity Screening of (2,6-Dichlorophenyl)methanamine with Electrophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity screening of (2,6-dichlorophenyl)methanamine with common classes of electrophiles. The primary amino group attached to a sterically hindered and electron-deficient benzyl moiety presents a unique substrate for nucleophilic reactions. This document outlines key reactive pathways, including acylation, alkylation, and condensation with carbonyl compounds, providing detailed experimental protocols and representative data to guide researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences the steric and electronic properties of the molecule. These substituents create a hindered environment around the benzylic carbon and withdraw electron density from the aromatic ring, which in turn affects the nucleophilicity of the primary amine. Understanding the reactivity of this amine with various electrophiles is crucial for its effective utilization in the synthesis of novel compounds. This guide details the initial screening of its reactivity towards acylating agents, alkylating agents, and carbonyl compounds.

Reactivity with Acylating Agents (N-Acylation)

The reaction of this compound with acylating agents, such as acid chlorides and anhydrides, readily proceeds to form the corresponding N-acyl derivatives. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Representative Data
ElectrophileBaseSolventTime (h)Yield (%)
Acetyl ChlorideTriethylamineDichloromethane295
Benzoyl ChloridePyridineDichloromethane492
Acetic AnhydrideNoneAcetic Acid198
Experimental Protocol: N-Acetylation
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water (20 mL). Separate the organic layer, wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

acylation_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_base Add Triethylamine and cool to 0 °C dissolve->add_base add_acyl_chloride Add Acetyl Chloride dropwise add_base->add_acyl_chloride react Stir at room temperature for 2 hours add_acyl_chloride->react workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) react->workup isolate Dry, Filter, and Concentrate workup->isolate purify Purify by Recrystallization or Chromatography isolate->purify end N-acetylated Product purify->end

N-Acylation Experimental Workflow

Reactivity with Alkylating Agents (N-Alkylation)

N-alkylation of this compound can be achieved using various alkylating agents such as alkyl halides. The reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. Due to the potential for over-alkylation, reaction conditions must be carefully controlled to favor mono-alkylation.

Representative Data
ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃Acetonitrile60685
Benzyl BromideCs₂CO₃DMF80888
Ethyl BromoacetateNaHCO₃Ethanol501275
Experimental Protocol: N-Benzylation
  • Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF, 15 mL) and stir the suspension.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (3 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

alkylation_workflow start Start combine Combine this compound and Cs2CO3 in DMF start->combine add_alkyl_halide Add Benzyl Bromide combine->add_alkyl_halide react Heat to 80 °C and stir for 8 hours add_alkyl_halide->react workup Pour into water and extract with Ethyl Acetate react->workup isolate Wash with Brine, Dry, Filter, and Concentrate workup->isolate purify Purify by Flash Column Chromatography isolate->purify end N-benzylated Product purify->end

N-Alkylation Experimental Workflow

Reactivity with Carbonyl Compounds (Imine Formation)

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

Representative Data
ElectrophileCatalystSolventTime (h)Yield (%)
BenzaldehydeAcetic Acid (cat.)Toluene490
4-Chlorobenzaldehydep-TsOH (cat.)Methanol693
AcetoneNoneNeat2470
Experimental Protocol: Imine Formation with Benzaldehyde
  • Setup: To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and benzaldehyde (1.05 eq).

  • Solvent and Catalyst: Add toluene (40 mL) and a catalytic amount of acetic acid (3-4 drops).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 4 hours or until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude imine can often be used without further purification. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[1]

imine_formation_workflow start Start combine Combine Amine, Aldehyde, and Toluene in a flask with Dean-Stark apparatus start->combine add_catalyst Add catalytic Acetic Acid combine->add_catalyst react Reflux and collect water for 4 hours add_catalyst->react isolate Cool and concentrate under reduced pressure react->isolate purify Purify by Recrystallization (if necessary) isolate->purify end Imine Product purify->end

Imine Formation Experimental Workflow

Conclusion

This compound demonstrates robust reactivity as a nucleophile towards a variety of common electrophiles. Standard protocols for N-acylation, N-alkylation, and imine formation are applicable, generally providing good to excellent yields of the desired products. The steric hindrance and electronic effects of the dichlorinated phenyl ring do not significantly impede the reactivity of the primary amine under the described conditions. This guide provides a solid foundation for researchers to further explore the synthetic utility of this versatile building block in the development of new chemical entities. Further optimization of reaction conditions for specific substrates may be necessary to achieve desired outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenyl)methanamine is a key starting material in the synthesis of various pharmaceutical intermediates, primarily due to the presence of the sterically hindered and electron-deficient 2,6-dichlorophenyl motif. This structural feature is found in several active pharmaceutical ingredients (APIs) and can influence the molecule's pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the synthesis of a key guanidine-based pharmaceutical intermediate, 1-(2,6-dichlorobenzyl)guanidine, which is a precursor for drugs such as the muscle relaxant tizanidine.

Application: Synthesis of 1-(2,6-dichlorobenzyl)guanidine

A primary application of this compound is in the synthesis of guanidine derivatives, which are important intermediates in the preparation of various pharmaceuticals. The following protocol details the synthesis of 1-(2,6-dichlorobenzyl)guanidine, a key intermediate in the synthesis of tizanidine and its analogues.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-dichlorobenzyl)guanidine from this compound

This protocol describes the guanylation of this compound using S-methylisothiourea sulfate.

Materials:

  • This compound

  • S-methylisothiourea sulfate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Addition of Guanidinylating Agent: To the stirred solution, add S-methylisothiourea sulfate (1.05 eq).

  • Basification and Reaction: Slowly add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(2,6-dichlorobenzyl)guanidine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by trituration with hexane to yield the pure product.

  • Salt Formation (Optional): For easier handling and improved stability, the guanidine free base can be converted to its hydrochloride salt. Dissolve the purified product in diethyl ether and add a solution of ethereal HCl. The resulting precipitate of 1-(2,6-dichlorobenzyl)guanidine hydrochloride can be collected by filtration, washed with cold diethyl ether, and dried.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-(2,6-dichlorobenzyl)guanidine

ParameterValue
Starting Material This compound
Reagent S-methylisothiourea sulfate
Base Sodium Hydroxide
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (after purif.) >98% (by HPLC)

Table 2: Spectroscopic Data for 1-(2,6-dichlorobenzyl)guanidine

Analysis Expected Data
¹H NMR Signals corresponding to the aromatic protons of the dichlorophenyl ring, a singlet for the benzylic methylene (-CH₂-) protons, and broad signals for the guanidinyl (-NH) protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, and the characteristic signal for the guanidinyl carbon.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=N stretching of the guanidine group, and C-Cl stretching.

Visualizations

Signaling Pathway

The synthesized intermediate, 1-(2,6-dichlorobenzyl)guanidine, is a precursor to Tizanidine, a centrally acting α₂-adrenergic agonist. The signaling pathway of Tizanidine involves the activation of α₂-adrenergic receptors in the spinal cord, which leads to a reduction in the release of excitatory amino acids, resulting in muscle relaxation.

Tizanidine_Signaling_Pathway Tizanidine Tizanidine Alpha2_Receptor α₂-Adrenergic Receptor (Presynaptic) Tizanidine->Alpha2_Receptor Binds and Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Calcium_Channels Voltage-gated Ca²⁺ Channels Gi_Protein->Calcium_Channels Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Calcium_Influx ↓ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Neurotransmitter_Release ↓ Release of Excitatory Neurotransmitters (e.g., Glutamate) Calcium_Influx->Neurotransmitter_Release Muscle_Relaxation Muscle Relaxation Neurotransmitter_Release->Muscle_Relaxation Leads to

Caption: Signaling pathway of Tizanidine.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 1-(2,6-dichlorobenzyl)guanidine.

Synthesis_Workflow Start This compound + S-methylisothiourea sulfate Reaction Guanidinylation Reaction (NaOH, Ethanol/Water, Reflux) Start->Reaction Workup Work-up (Solvent Removal, Extraction) Reaction->Workup Purification Purification (Recrystallization/Trituration) Workup->Purification Product 1-(2,6-dichlorobenzyl)guanidine Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Experimental workflow for synthesis.

(2,6-Dichlorophenyl)methanamine: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(2,6-Dichlorophenyl)methanamine and its derivatives represent a cornerstone in the development of a diverse array of potent and selective bioactive molecules. The unique steric and electronic properties conferred by the 2,6-dichloro substitution pattern play a crucial role in defining the pharmacological activity of these compounds. This building block has been successfully incorporated into molecules targeting a range of biological entities, including kinases, G-protein coupled receptors, and enzymes, leading to the discovery of clinical candidates for various diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold for the synthesis of novel therapeutic agents.

Application Notes

The 2,6-dichlorophenyl moiety is a privileged structural motif in medicinal chemistry. Its presence in a molecule can significantly influence its conformation, lipophilicity, and metabolic stability. The chlorine atoms can engage in halogen bonding and other non-covalent interactions within protein binding pockets, contributing to enhanced affinity and selectivity. Furthermore, the steric bulk of the two chlorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation.

Key therapeutic areas where this building block has proven invaluable include:

  • Oncology: As a component of potent and selective kinase inhibitors targeting enzymes such as Src, Abl, and p38 MAP kinase, which are implicated in cancer cell proliferation, survival, and metastasis.

  • Neuroscience: In the design of modulators for neurotransmitter receptors, such as the dopamine D1 receptor, offering potential treatments for neurodegenerative disorders like Parkinson's disease and dementia with Lewy bodies.

  • Inflammatory Diseases: As a scaffold for inhibitors of key inflammatory mediators, such as p38 MAP kinase, which plays a central role in the production of pro-inflammatory cytokines.

  • Enzyme Inhibition: In the development of selective inhibitors for enzymes like copper amine oxidases, which are involved in various physiological and pathological processes.

Featured Bioactive Molecules

This section details the synthesis and biological activity of several key bioactive molecules derived from the this compound scaffold.

Kinase Inhibitors

A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has demonstrated significant anti-tumor activity in preclinical models.[4] Src kinase is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and survival. Its aberrant activation is frequently observed in various human cancers.

Table 1: Biological Activity of the Src Kinase Inhibitor

Compound NameTargetActivity MeasurementValueReference
[7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amineSrc KinaseNot SpecifiedPotent[4]
4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1][2][3]triazin-7-yl}phenolVEGFr2, Src, YESNot SpecifiedDual Inhibitor[5]

Derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one have been identified as potent inhibitors of Abl kinase.[6][7] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).

One notable example is PD173955, which potently inhibits Bcr-Abl-dependent cell growth.[8][9][10]

Table 2: Biological Activity of Abl Kinase Inhibitors

Compound NameTargetActivity MeasurementValueReference
PD173955Bcr-AblIC50 (Kinase Assay)1-2 nM[8][9][10]
PD173955Bcr-AblIC50 (Cell Growth)2-35 nM[8][9][10]
PD173955SrcIC5022 nM[8][11]
PD166326Bcr-AblNot SpecifiedMost Potent[9][10]

An analog of the clinical candidate VX-745, 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one, is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase.[12][13] p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases.

Table 3: Biological Activity of p38 MAP Kinase Inhibitor

Compound NameTargetActivity MeasurementValueReference
5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (VX-745)p38αIC5010 nM[14][15]
5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (VX-745)p38βIC50220 nM[14][15]
Dopamine D1 Receptor Positive Allosteric Modulator (PAM)

LY3154207 (Mevidalen) is a potent, subtype-selective, and orally available positive allosteric modulator of the human dopamine D1 receptor.[1][16] It is currently in Phase 2 clinical trials for the treatment of Lewy body dementia.[1][17] As a PAM, LY3154207 enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, offering a more nuanced modulation of dopaminergic signaling compared to direct agonists.[18][19]

Table 4: Biological Activity of LY3154207

Compound NameTargetActivity MeasurementValueReference
LY3154207Human Dopamine D1 ReceptorEC503 nM[20]
Copper Amine Oxidase Inhibitors

A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs).[2] These enzymes are involved in various physiological processes, including the metabolism of biogenic amines.

Table 5: Biological Activity of Copper Amine Oxidase Inhibitors

Compound ClassTargetActivityReference
2,6-disubstituted benzylaminesCopper Amine OxidasesReversible and Selective Inhibition[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the featured bioactive molecules.

Synthesis Protocols

The synthesis of many bioactive molecules incorporating the this compound scaffold often follows a convergent synthetic strategy. This typically involves the preparation of the this compound core or a related synthon, followed by its coupling with another key intermediate.

Synthesis_Workflow A Starting Materials B This compound Synthon A->B C Key Intermediate (e.g., Heterocycle) A->C D Coupling Reaction B->D C->D E Final Bioactive Molecule D->E F Purification & Characterization E->F Kinase_Assay_Workflow A K562 Cell Culture B Cell Lysis A->B C Immunoprecipitation of Bcr-Abl B->C D Kinase Reaction (+/- Inhibitor, + [γ-32P]ATP) C->D E SDS-PAGE & Autoradiography D->E F Quantification & IC50 Determination E->F PAM_Assay_Signaling cluster_cell HEK293-hD1 Cell D1R D1 Receptor G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Dopamine Dopamine (EC20) Dopamine->D1R PAM LY3154207 (PAM) PAM->D1R ATP ATP ATP->AC

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols relevant to the use of (2,6-Dichlorophenyl)methanamine in such transformations. While specific literature examples detailing the use of this compound as a coupling partner in palladium-catalyzed reactions are not prevalent, this guide offers robust, general protocols for the Buchwald-Hartwig amination. These protocols are based on well-established methodologies for similar primary amines and can be adapted and optimized for this specific substrate. Additionally, this document outlines the potential for other cross-coupling reactions and provides a framework for experimental design and data interpretation.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1] Key transformations include the Buchwald-Hartwig amination (C-N bond formation), Suzuki-Miyaura coupling (C-C bond formation), Heck reaction (C-C bond formation), and Sonogashira coupling (C-C bond formation).[2][3][4] These reactions are prized for their modularity, allowing for the convergent synthesis of complex targets from readily available building blocks.

This compound is a versatile building block containing a primary amine and a sterically hindered dichlorinated aromatic ring. The presence of these functional groups makes it a valuable synthon for introducing a substituted benzylamine moiety into a target molecule. The primary amine can participate directly in C-N cross-coupling reactions, while the aryl chlorides offer potential sites for subsequent C-C or C-heteroatom bond formation, although the steric hindrance and electronic properties of the dichlorinated ring may present unique challenges.

Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1][5] This reaction is highly relevant for the direct arylation of this compound.

General Reaction Scheme:

Where Ar-X is an aryl halide (e.g., bromide, chloride, iodide) or triflate.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Deprotonation Amido Complex AmineCoord->Deprotonation + Base - Base-H⁺X⁻ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - Ar-NR₂ ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl bromide and this compound to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Illustrative Substrate Scope and Yields

As no specific literature data is available for the Buchwald-Hartwig amination of this compound, the following table presents hypothetical but realistic data for the coupling of various aryl bromides. This table serves as a template for recording experimental results.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285
24-BromoanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1101892
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1001278
42-BromopyridinePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane1102465
51-BromonaphthalenePd(OAc)₂ (2)BrettPhos (4)K₂CO₃t-AmylOH1101888

Note: The data in this table is illustrative and intended to guide experimental design. Actual yields may vary.

Other Potential Cross-Coupling Reactions

While the Buchwald-Hartwig amination is the most direct application, derivatives of this compound can potentially be used in other palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The aryl chloride positions on the this compound scaffold could be functionalized via Suzuki-Miyaura coupling with boronic acids.[3] This would require N-protection of the amine.

  • Heck Reaction: An N-protected derivative of this compound could potentially undergo a Heck reaction at the aryl chloride positions with an alkene.[2][6]

  • Sonogashira Coupling: Similarly, an N-protected derivative could be coupled with a terminal alkyne via a Sonogashira reaction.[4][7]

The steric hindrance from the ortho-chloro substituents and the benzylamine group may necessitate the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Experimental Workflow and Optimization

A systematic approach is crucial for developing a successful cross-coupling protocol for a new substrate.

Workflow start Define Reaction: Aryl Halide + this compound screen_catalyst Screen Pd Precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) start->screen_catalyst screen_ligand Screen Ligands (e.g., Xantphos, RuPhos, SPhos) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent optimize_temp Optimize Temperature and Reaction Time screen_solvent->optimize_temp scale_up Scale-up and Isolation optimize_temp->scale_up end Characterized Product scale_up->end

References

Application Notes and Protocols for N-Alkylation of (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of (2,6-dichlorophenyl)methanamine, a key transformation for synthesizing a wide range of compounds with potential pharmaceutical applications. The protocols described herein focus on two prevalent and effective methods: direct alkylation with alkyl halides and reductive amination. These methods offer versatility in introducing various alkyl substituents to the primary amine.

This compound is a valuable building block in medicinal chemistry. The N-alkylation of its primary amine functionality is a critical step in modifying its chemical structure to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method may lead to a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions.[1]

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[1][2] This method is highly versatile and generally provides clean products with good yields, often avoiding the over-alkylation seen in direct alkylation.[1]

Data Presentation: N-Alkylation of Amines

The following table summarizes various N-alkylation reaction conditions for primary and secondary amines, providing insights into the expected outcomes for the N-alkylation of this compound.

Amine SubstrateAlkylating Agent/Carbonyl SourceMethodBase/Reducing AgentSolventReaction Time (h)Temp (°C)Yield (%)Reference
BenzylamineBenzyl bromideDirect AlkylationNaHCO₃Aqueous180-[3]
Various aminesAlkyl/Benzylic/Allylic halidesDirect AlkylationNaHCO₃Aqueous-80Excellent[3]
BenzylamineBenzyl bromideDirect AlkylationAl₂O₃-OKAcetonitrile1-730-[4]
BenzylamineDimethyl carbonateDirect AlkylationCu-Zr BNPs-4180up to 91 (selectivity)[5]
AldehydePrimary amineReductive AminationSilica supported cyanoborohydrideVarious---[2]
AldehydeAmineReductive AminationNaBH(OAc)₃EtOAc6RT-[6]
2,6-DiethylanilineAcetaldehydeReductive AminationPd/C, Ammonium formate2-Propanol/Water0.5RTGood to Excellent[7]
4-NitroimidazoleEthyl bromoacetateDirect AlkylationK₂CO₃CH₃CN24RT40[8]
(4-methyloxazol-2-yl)methanamineAldehyde/KetoneReductive AminationNaBH(OAc)₃DCM2-16RT-[1]
2-(2,4-Difluorophenyl)morpholineMethyl IodideDirect AlkylationK₂CO₃ or NaHDMF or Acetonitrile--85-95[9]
2-(2,4-Difluorophenyl)morpholineBenzaldehydeReductive AminationNaBH(OAc)₃CH₂Cl₂-RT85-95[9]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, NaHCO₃, Et₃N) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the stirred solution.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If ACN was used, concentrate the mixture under reduced pressure. If DMF was used, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.[1]

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

G cluster_workflow Workflow for Direct N-Alkylation A 1. Dissolve this compound and base in anhydrous solvent B 2. Add alkyl halide dropwise A->B C 3. Heat and stir reaction mixture (Monitor by TLC/LC-MS) B->C D 4. Cool to room temperature C->D E 5. Work-up (solvent removal/extraction) D->E F 6. Wash with NaHCO3 and brine E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography G->H

Caption: General experimental workflow for direct N-alkylation.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[1]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.[1]

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

G cluster_pathway Reductive Amination Pathway Amine This compound (Primary Amine) Imine Imine Intermediate Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Product (Secondary Amine) Imine->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Imine

Caption: Reaction pathway for reductive amination.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Alkylating agents can be toxic and should be handled with caution.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. The quenching step can release gas, so it should be done slowly and carefully.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of various aryl halides with the sterically hindered primary amine, (2,6-Dichlorophenyl)methanamine. This transformation is a powerful tool for the synthesis of N-aryl-(2,6-dichlorobenzyl)amines, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1]

The coupling of sterically hindered primary amines, such as this compound, with aryl halides, particularly unactivated or sterically demanding aryl chlorides, presents a significant challenge. Success in these reactions is highly dependent on the choice of a suitable catalyst system, comprising a palladium precursor and a sterically bulky and electron-rich phosphine ligand. These ligands are crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired C-N bond.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

For sterically hindered substrates, the choice of a bulky phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.

Experimental Data

The following tables summarize the reaction conditions and outcomes for the Buchwald-Hartwig amination of various aryl halides with this compound.

Table 1: Reaction of Aryl Chlorides with this compound

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001885
22-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102478
34-ChloroanisolePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (1.5)Toluene1001692
41-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (2)DavePhos (4)LHMDS (1.5)THF802081

Table 2: Reaction of Aryl Bromides with this compound

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (0.5)SPhos (1)NaOtBu (1.2)Toluene801295
21-Bromo-4-methoxybenzenePd₂(dba)₃ (0.75)XPhos (1.5)K₃PO₄ (2.0)Dioxane901491
31-Bromo-3,5-dimethylbenzenePd(OAc)₂ (1)JohnPhos (2)Cs₂CO₃ (1.5)Toluene1001688
42-BromopyridinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Dioxane1002475

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of Aryl Chlorides

To an oven-dried Schlenk tube containing a magnetic stir bar is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.). The tube is sealed, evacuated, and backfilled with argon three times. The aryl chloride (1.0 equiv.), this compound (1.1-1.2 equiv.), and the anhydrous solvent (e.g., toluene or dioxane) are then added via syringe. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

General Procedure for the Buchwald-Hartwig Amination of Aryl Bromides

In a nitrogen-filled glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), the phosphine ligand (e.g., SPhos, 1-4 mol%), the base (e.g., K₃PO₄, 1.5-2.0 equiv.), the aryl bromide (1.0 equiv.), and this compound (1.1-1.2 equiv.). The anhydrous solvent (e.g., toluene or dioxane) is added, and the vial is sealed. The reaction mixture is removed from the glovebox and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Aryl Halide This compound heating Heating with Stirring (Inert Atmosphere) reagents->heating catalyst Pd Precursor Phosphine Ligand catalyst->heating base Base base->heating solvent Anhydrous Solvent solvent->heating filtration Filtration heating->filtration extraction Extraction (if applicable) filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Purified N-Aryl- (2,6-dichlorobenzyl)amine chromatography->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(L)-X pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(L)-NHR' pd_complex->amido_complex + R'NH₂ - HX (Base) product Ar-NHR' amido_complex->product Reductive Elimination catalyst_regen Pd(0)L amido_complex->catalyst_regen

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Synthesis of Novel Ligands from (2,6-Dichlorophenyl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from (2,6-dichlorophenyl)methanamine. This starting material is a valuable building block in medicinal chemistry, particularly for the development of ligands targeting adrenergic and dopamine receptors. The protocols outlined below describe key synthetic transformations, including Buchwald-Hartwig amination and guanidinylation, to generate diverse compound libraries for screening and lead optimization.

Synthesis of N-Aryl-(2,6-dichlorobenzyl)amines via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of aryl and heteroaryl halides or triflates to produce a library of N-aryl-(2,6-dichlorobenzyl)amines. These compounds can serve as key intermediates or as final target molecules in drug discovery programs.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of an aryl bromide with this compound using a commercially available catalyst system.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the Schlenk tube under a positive pressure of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-(2,6-dichlorobenzyl)amine.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination
Aryl HalideProductYield (%)
4-BromotolueneN-(4-methylphenyl)-N-(2,6-dichlorobenzyl)amine85
4-BromoanisoleN-(4-methoxyphenyl)-N-(2,6-dichlorobenzyl)amine82
2-BromopyridineN-(pyridin-2-yl)-N-(2,6-dichlorobenzyl)amine75

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Catalyst, Ligand, and Base to Schlenk Tube purge Purge with Inert Gas start->purge reagents Add Aryl Halide and this compound purge->reagents solvent Add Anhydrous Toluene reagents->solvent heat Heat at 100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for the Buchwald-Hartwig amination.

Synthesis of Guanidine-Containing Ligands

Guanidinium groups are prevalent in biologically active molecules due to their ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. This compound can be converted to the corresponding guanidine derivative, which can serve as a scaffold for further elaboration.

Experimental Protocol: Synthesis of N-(2,6-Dichlorobenzyl)guanidine

This protocol describes a two-step synthesis of N-(2,6-dichlorobenzyl)guanidine from this compound.

Step 1: Synthesis of S-Methylisothiourea Sulfate

  • In a round-bottom flask, dissolve thiourea (10 g, 0.13 mol) in methanol (50 mL).

  • Cool the solution in an ice bath and slowly add dimethyl sulfate (12.5 mL, 0.13 mol).

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting white precipitate by filtration, wash with cold methanol, and dry under vacuum to yield S-methylisothiourea sulfate.

Step 2: Guanylation of this compound

  • To a solution of this compound (1.0 g, 5.7 mmol) in water (20 mL), add S-methylisothiourea sulfate (0.8 g, 2.85 mmol).

  • Add sodium carbonate (0.6 g, 5.7 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(2,6-dichlorobenzyl)guanidine.

Data Presentation: Characterization of N-(2,6-Dichlorobenzyl)guanidine
PropertyValue
Molecular FormulaC₈H₉Cl₂N₃
Molecular Weight218.09 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)>95%

Visualization: Synthetic Pathway to N-(2,6-Dichlorobenzyl)guanidine

Guanidine_Synthesis start This compound product N-(2,6-Dichlorobenzyl)guanidine start->product Na₂CO₃, H₂O, Reflux reagent S-Methylisothiourea Sulfate reagent->product

Caption: Synthesis of N-(2,6-dichlorobenzyl)guanidine.

Synthesis of α2-Adrenergic Receptor Agonist Scaffolds

The 2,6-dichlorophenyl moiety is a key pharmacophore in several α2-adrenergic receptor agonists, such as clonidine. The following protocol outlines a synthetic route to a key intermediate that can be further elaborated to produce clonidine analogues starting from this compound.

Experimental Protocol: Synthesis of 2-((2,6-Dichlorobenzyl)amino)imidazoline

This protocol is an adaptation from known syntheses of clonidine.

Step 1: Synthesis of 2,6-Dichlorobenzyl Isothiocyanate

  • In a two-necked round-bottom flask equipped with a dropping funnel, dissolve this compound (5.0 g, 28.4 mmol) in chloroform (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (2.4 mL, 31.2 mmol) in chloroform (20 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2,6-dichlorobenzyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2,6-Dichlorobenzyl)-2-thiourea

  • Dissolve the crude 2,6-dichlorobenzyl isothiocyanate in ethanol (40 mL).

  • Bubble ammonia gas through the solution for 1 hour or add a concentrated aqueous ammonia solution (10 mL) and stir vigorously for 2 hours.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to afford 1-(2,6-dichlorobenzyl)-2-thiourea.

Step 3: Synthesis of 2-((2,6-Dichlorobenzyl)amino)imidazoline

  • To a solution of 1-(2,6-dichlorobenzyl)-2-thiourea (2.0 g, 8.5 mmol) in ethanol (30 mL), add methyl iodide (0.6 mL, 9.4 mmol).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add ethylenediamine (0.6 mL, 9.4 mmol).

  • Reflux the mixture for an additional 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a 10% sodium hydroxide solution to pH 10-11.

  • Extract the product with chloroform (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain 2-((2,6-dichlorobenzyl)amino)imidazoline.

Data Presentation: Physicochemical Properties of the Imidazoline Scaffold
PropertyValue
Molecular FormulaC₁₀H₁₁Cl₂N₃
Molecular Weight244.12 g/mol
Predicted logP2.5
Predicted pKa (most basic)10.2

Visualization: Synthetic Pathway to the Imidazoline Scaffold

Imidazoline_Synthesis start This compound isothiocyanate 2,6-Dichlorobenzyl Isothiocyanate start->isothiocyanate CSCl₂, CHCl₃ thiourea 1-(2,6-Dichlorobenzyl)-2-thiourea isothiocyanate->thiourea NH₃, Ethanol product 2-((2,6-Dichlorobenzyl)amino)imidazoline thiourea->product 1. MeI, Ethanol 2. Ethylenediamine

Caption: Synthesis of an α2-adrenergic agonist scaffold.

These protocols provide a foundation for the synthesis of diverse libraries of novel ligands from this compound. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules and applications. Standard laboratory safety precautions should be followed at all times.

The Role of (2,6-Dichlorophenyl)methanamine Derivatives in Engineering Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – A pivotal building block, (2,6-dichlorophenyl)methanamine, and its derivatives are instrumental in the synthesis of a novel class of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors. These compounds demonstrate significant potential in targeting Abl kinase, a key player in chronic myeloid leukemia (CML). This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

The core structure, featuring a 6-(2,6-dichlorophenyl) moiety, has been identified as a critical pharmacophore for achieving high potency and selectivity against Abl kinase. The strategic incorporation of this group, facilitated by the use of precursors derived from 2,6-dichlorobenzaldehyde, leads to compounds with significant anti-proliferative activity.

Abl Kinase Signaling Pathway

Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. In CML, the chromosomal translocation known as the Philadelphia chromosome results in the formation of the Bcr-Abl fusion protein, leading to constitutively active Abl kinase and uncontrolled cell growth. The synthesized pyrido[2,3-d]pyrimidin-7-one derivatives act as ATP-competitive inhibitors, blocking the kinase activity of Bcr-Abl and thereby inhibiting downstream signaling pathways.

Abl_Kinase_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Proteins ATP ATP ATP->BCR_ABL Binds to active site Inhibitor Pyrido[2,3-d]pyrimidin-7-one Inhibitor Inhibitor->BCR_ABL Competitively Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Synthetic_Workflow start 2,6-Dichlorobenzaldehyde intermediate1 Pyrido[2,3-d]pyrimidine Core Formation start->intermediate1 Multi-step Synthesis intermediate2 6-(2,6-dichlorophenyl)-8-methyl- 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one intermediate1->intermediate2 intermediate3 6-(2,6-dichlorophenyl)-8-methyl- 2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one (Key Intermediate) intermediate2->intermediate3 Oxidation final_product Target Kinase Inhibitors intermediate3->final_product Nucleophilic Aromatic Substitution anilines Aniline Derivatives anilines->final_product SAR_Logic Core Pyrido[2,3-d]pyrimidin-7-one Core with 6-(2,6-dichlorophenyl) group R_group Substituents on the 2-phenylamino moiety Potency Abl Kinase Inhibitory Potency R_group->Potency Influences Polar Polar groups (e.g., -OH, -NH2) Increase Increases Potency Polar->Increase Bulky Bulky groups at 4-position (e.g., -O-Glucose) Bulky->Increase NonPolar Non-polar groups (e.g., -F, -Cl, -Br) Decrease Decreases Potency NonPolar->Decrease Increase->Potency Decrease->Potency

Method Development for the Synthesis of (2,6-Dichlorophenyl)methanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenyl)methanamine and its derivatives are important structural motifs in medicinal chemistry, appearing in a range of biologically active compounds. The ortho-dichloro substitution pattern on the phenyl ring imparts unique conformational and electronic properties that can influence a molecule's interaction with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its N-substituted derivatives, focusing on two primary methods: Reductive Amination and the Gabriel Synthesis. Additionally, we explore potential signaling pathways where these derivatives may exert their effects, providing a rationale for their development in drug discovery programs.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and one of its derivatives via the methods described in this document.

Table 1: Synthesis of this compound

MethodStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
Reductive Amination2,6-DichlorobenzaldehydeAmmonium acetate, Sodium cyanoborohydrideMethanol2475>95
Gabriel Synthesis2,6-Dichlorobenzyl bromidePotassium phthalimide, Hydrazine hydrateDMF, Ethanol1885>97

Table 2: Synthesis of N-Benzyl-(2,6-dichlorophenyl)methanamine

MethodStarting MaterialReagentsSolventReaction Time (h)Yield (%)Purity (%)
Reductive Amination2,6-Dichlorobenzaldehyde, BenzylamineSodium triacetoxyborohydrideDichloromethane1288>98

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of this compound

This protocol details the synthesis of the primary amine from 2,6-dichlorobenzaldehyde.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M HCl.

  • Separate the aqueous layer and basify with 1 M NaOH to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Gabriel Synthesis of this compound

This protocol provides an alternative route to the primary amine, starting from 2,6-dichlorobenzyl bromide, which is particularly useful for avoiding over-alkylation.[1][2][3][4]

Materials:

  • 2,6-Dichlorobenzyl bromide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dichlorobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Filter the resulting precipitate (N-(2,6-dichlorobenzyl)phthalimide) and wash with water.

  • Suspend the crude N-(2,6-dichlorobenzyl)phthalimide in ethanol.

  • Add hydrazine hydrate (5 eq) and heat the mixture to reflux for 14 hours.

  • Cool the mixture to room temperature and add 1 M HCl.

  • Filter the precipitate (phthalhydrazide) and wash with water.

  • Basify the filtrate with 1 M NaOH to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 3: Synthesis of N-Substituted Derivatives via Reductive Amination

This protocol describes the synthesis of a secondary amine, N-benzyl-(2,6-dichlorophenyl)methanamine, as a representative example.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) and benzylamine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[5][6]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-(2,6-dichlorophenyl)methanamine.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., 2,6-Dichlorobenzaldehyde) reaction Chemical Reaction (e.g., Reductive Amination) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product final_product chromatography->final_product Final Product (this compound derivative)

Caption: General workflow for synthesis and purification.

Potential Signaling Pathways

Derivatives of this compound have been investigated as modulators of various signaling pathways. The following diagrams depict two such pathways that may be relevant for drug discovery efforts.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and motility.[7][8][9][10] Some (2,6-dichlorophenyl) derivatives have shown inhibitory activity against Src kinases.[11]

G RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., STAT, MAPK pathways) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Src

Caption: Inhibition of Src Kinase Signaling.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, initiates a signaling cascade involving adenylyl cyclase and protein kinase A (PKA).[1][12][13][14][15] Modulators of this pathway can have significant effects on neurological processes. Some compounds containing the (2,6-dichlorophenyl) moiety have been explored as D1 receptor modulators.[16]

G Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Modulator This compound Derivative (Modulator) Modulator->D1R

Caption: Modulation of Dopamine D1 Receptor Signaling.

References

Application Note: Quantification of (2,6-Dichlorophenyl)methanamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2,6-Dichlorophenyl)methanamine. This method is crucial for quality control, stability testing, and pharmacokinetic studies in drug development processes where this compound may be a key starting material, intermediate, or impurity. The described protocol utilizes a C18 column with UV detection, providing a straightforward and reproducible approach for the accurate quantification of this compound.

Introduction

This compound is an important chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is essential to ensure the quality and purity of active pharmaceutical ingredients (APIs) and to monitor its presence in various sample matrices. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[1] This document provides a comprehensive protocol for the determination of this compound using an isocratic RP-HPLC method with UV detection.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[1] The following conditions are recommended for optimal separation and quantification.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[1][3]
Column Temperature 25°C[2]
Detection Wavelength 220 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid.

    • Mix acetonitrile and the 20 mM phosphate buffer in a 60:40 (v/v) ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.[4]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation is crucial for accurate results and to prevent column contamination.[5][6]

  • Solid Samples: Accurately weigh a known amount of the solid sample and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range.[4]

  • Liquid Samples: Dilute the liquid sample with the mobile phase to bring the concentration of this compound into the calibration range.[4]

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[4][7][8]

Method Validation

The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.[1]Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value, assessed by spike recovery.[1]98.0% - 102.0% recovery
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from blank or placebo at the retention time of the analyte.

Data Presentation

The quantitative data obtained from the analysis should be clearly structured for easy interpretation and comparison.

Table 3: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4

Table 4: Example System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000≥ 2000
RSD of Peak Area (n=6) 0.8%≤ 2.0%

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing & Dissolution E Standard & Sample Filtration A->E B Sample Weighing & Dissolution B->E C Mobile Phase Preparation D HPLC System Setup C->D F Injection into HPLC D->F E->F G Chromatographic Separation F->G H Peak Integration & Quantification G->H I Calibration Curve Generation H->I J Final Concentration Calculation H->J I->J

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described RP-HPLC method provides a simple, accurate, and precise approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control purposes. Adherence to the outlined protocols and proper method validation will ensure reliable and reproducible results.

References

Application Note: GC-MS Analysis of Reaction Mixtures Containing (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenyl)methanamine is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical as impurities can affect the safety, efficacy, and stability of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for monitoring the purity of this compound and profiling impurities in its reaction mixtures. This application note provides a detailed protocol for the GC-MS analysis of reaction mixtures containing this compound.

Principle

The analysis of this compound and its related impurities by GC-MS involves the separation of components in a gas chromatograph followed by detection using a mass spectrometer. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer, allowing for both qualitative identification and quantitative analysis. Due to the polar nature of the primary amine group, derivatization may be employed to improve chromatographic peak shape and thermal stability.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol outlines a general procedure for preparing a reaction mixture sample.

Materials:

  • Reaction mixture containing this compound

  • Dichloromethane (DCM), GC-MS grade

  • Anhydrous sodium sulfate

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • GC vials with inserts

Procedure:

  • Quenching the Reaction: If the reaction is ongoing, quench it by adding an appropriate reagent (e.g., water or a mild base/acid).

  • Liquid-Liquid Extraction (LLE):

    • To a representative aliquot of the reaction mixture, add an equal volume of dichloromethane.

    • Vortex the mixture for 1-2 minutes to extract the organic components.

    • Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

    • Carefully collect the organic (bottom) layer.

  • Drying: Dry the extracted organic layer over anhydrous sodium sulfate to remove any residual water.

  • Dilution:

    • Filter the dried organic extract through a 0.45 µm syringe filter.

    • Prepare a stock solution by diluting a known volume of the filtrate with dichloromethane in a volumetric flask to achieve a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for analysis.

  • Transfer: Transfer the final diluted sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and the impurity profile of the sample.

Table 1: GC-MS Instrumental Parameters

ParameterCondition
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1) or Splitless for trace analysis
Carrier GasHelium, constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-450
Acquisition ModeFull Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.

Data Presentation

Quantitative analysis of the reaction mixture should be performed to determine the concentration of this compound and its impurities. The following table presents representative, hypothetical quantitative data for a typical reaction mixture. The impurity profile is based on potential starting materials and byproducts from common synthetic routes.

Table 2: Representative Quantitative Analysis of a this compound Reaction Mixture

CompoundRetention Time (min)Concentration (µg/mL)Relative Abundance (%)
2,6-Dichlorotoluene (Starting Material)8.55.20.52
This compound (API)12.3985.098.50
Unidentified Impurity 113.12.50.25
2,6-Dichloro-N-methylbenzylamine13.81.80.18
Unidentified Impurity 214.50.90.09
Dimer Impurity19.24.60.46

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific reaction conditions and sample matrix.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Reaction Mixture sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Drying sp2->sp3 sp4 Dilution sp3->sp4 sp5 Filtration sp4->sp5 an1 Injection sp5->an1 an2 Separation an1->an2 an3 Ionization an2->an3 an4 Mass Analysis an3->an4 dp1 Peak Integration an4->dp1 dp2 Library Search dp1->dp2 dp3 Quantification dp1->dp3 dp4 Reporting dp3->dp4

Caption: GC-MS Analysis Workflow.

Logical Relationship of Impurity Profiling

impurity_profiling cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 2,6-Dichlorotoluene) Intermediates Intermediates Starting_Materials->Intermediates Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Incomplete Reaction Reagents Reagents Reagents->Intermediates Reaction This compound This compound Intermediates->this compound Final Step Byproducts Byproducts Degradation_Products Degradation Products This compound->Byproducts Side Reactions This compound->Degradation_Products Instability

Caption: Origin of Potential Impurities.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of (2,6-Dichlorophenyl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem 1: Low or no yield of 2,6-Dichlorobenzyl Cyanide (Intermediate 1)

  • Question: My reaction from 2,6-dichlorobenzyl chloride to 2,6-dichlorobenzyl cyanide is resulting in a low yield. What are the possible causes and solutions?

  • Answer: Low yields in this cyanation step can stem from several factors:

    • Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the reaction is refluxed for an adequate period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Purity of Starting Material: Impurities in the 2,6-dichlorobenzyl chloride can interfere with the reaction. It is advisable to use a purified starting material.

    • Cyanide Reagent Quality: The cyanide salt (e.g., sodium or potassium cyanide) may have degraded. Use a fresh, dry batch of the reagent.

    • Solvent Issues: The solvent must be appropriate for the reaction and sufficiently dry if required by the specific protocol.

Problem 2: Incomplete reduction of 2,6-Dichlorobenzyl Cyanide to this compound

  • Question: I am observing the presence of starting material (the nitrile) in my final product after reduction with Lithium Aluminum Hydride (LiAlH₄). How can I drive the reaction to completion?

  • Answer: Incomplete reduction is a common issue. Consider the following:

    • Insufficient Reducing Agent: Ensure that a sufficient excess of LiAlH₄ is used. Nitrile reduction typically requires at least 1 equivalent of LiAlH₄, but using a slight excess (e.g., 1.5-2 equivalents) can help ensure the reaction goes to completion.

    • Reaction Conditions: The reaction may require a higher temperature or longer reaction time. Refluxing in an anhydrous ether solvent like THF is a common practice.

    • Purity of the Nitrile: Impurities in the 2,6-dichlorobenzyl cyanide can consume the reducing agent or inhibit the reaction.[1]

    • Quenching Procedure: The reaction must be carefully quenched to hydrolyze the intermediate imine salt to the desired primary amine.

Problem 3: Formation of side products during the reduction step

  • Question: I am observing unexpected impurities in my final product. What are the likely side reactions?

  • Answer: The reduction of nitriles with powerful reducing agents like LiAlH₄ can sometimes lead to side products.

    • Over-reduction: While less common for nitriles, aggressive reaction conditions could potentially lead to other reductions if other functional groups are present.

    • Complex Formation: The amine product can form stable complexes with the aluminum salts generated during the workup. A careful and thorough aqueous workup is crucial to break these complexes and liberate the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and practical laboratory-scale synthesis involves a two-step process starting from 2,6-dichlorotoluene. The first step is the chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride. This is followed by cyanation to produce 2,6-dichlorobenzyl cyanide, which is then reduced to the final product, this compound.

Q2: What are the critical safety precautions to take during this synthesis?

A2: This synthesis involves several hazardous materials and reactions:

  • Cyanide Salts: Sodium or potassium cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous ethereal solvents like THF or diethyl ether are typically used with LiAlH₄ and are highly flammable.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the cyanation and the reduction steps. For the reduction of the nitrile to the amine, the product amine will be more polar than the starting nitrile and will have a lower Rf value on a silica gel TLC plate.

Q4: What are the recommended methods for purifying the final product, this compound?

A4: The final amine product can be purified by distillation under reduced pressure. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl, which can then be recrystallized from a suitable solvent system like ethanol/ether. The free base can be regenerated by treatment with a base.

Data Presentation

Table 1: Summary of a Typical Synthesis of 2,6-Dichlorobenzyl Cyanide (Intermediate 1)

ParameterValue
Starting Material2,6-Dichlorobenzyl chloride
ReagentSodium Cyanide (NaCN)
SolventAqueous Ethanol
Reaction TemperatureReflux
Reaction TimeSeveral hours
Typical YieldHigh
Purity>95% after purification

Table 2: Summary of a Representative Reduction of 2,6-Dichlorobenzyl Cyanide

ParameterValue
Starting Material2,6-Dichlorobenzyl Cyanide
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureReflux
Reaction Time2-4 hours
Typical Yield70-90%
Purity>98% after purification

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorobenzyl Cyanide

This protocol is based on a standard nucleophilic substitution reaction.

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichlorobenzyl chloride in a mixture of ethanol and water.

  • Add sodium cyanide to the solution.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,6-dichlorobenzyl cyanide.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes a representative procedure for the reduction of the nitrile using LiAlH₄.

Materials:

  • 2,6-Dichlorobenzyl cyanide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Magnetic stirrer

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF in the flask and cool the mixture in an ice bath.

  • Dissolve 2,6-dichlorobenzyl cyanide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the nitrile is no longer detectable.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude amine can be purified by vacuum distillation.

Mandatory Visualization

Synthesis_Workflow Start 2,6-Dichlorotoluene Step1 Chlorination Start->Step1 Intermediate1 2,6-Dichlorobenzyl Chloride Step1->Intermediate1 Step2 Cyanation (NaCN) Intermediate1->Step2 Intermediate2 2,6-Dichlorobenzyl Cyanide Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Distillation or Salt Formation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Reduction Start Low Yield of Amine Check_SM Check for unreacted 2,6-Dichlorobenzyl Cyanide (TLC) Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Yes Check_Workup Review Workup Procedure Check_SM->Check_Workup No Increase_Reagent Increase_Reagent Check_Conditions->Increase_Reagent Increase LiAlH4 (1.5-2 eq) Increase_Time_Temp Increase_Time_Temp Check_Conditions->Increase_Time_Temp Increase Reaction Time/Temperature Check_Purity Assess Purity of Nitrile Purify_Nitrile Purify_Nitrile Check_Purity->Purify_Nitrile Purify Nitrile (Distillation) Optimize_Quench Optimize_Quench Check_Workup->Optimize_Quench Optimize Quenching and Extraction

Caption: Troubleshooting logic for the reduction of 2,6-Dichlorobenzyl Cyanide.

References

Identification of side products in (2,6-Dichlorophenyl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Dichlorophenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory synthesis of this compound is the reductive amination of 2,6-dichlorobenzaldehyde with ammonia. This method is often preferred due to its relatively mild conditions and the commercial availability of the starting materials.[1][2][3]

Q2: What are the typical side products observed in the synthesis and subsequent reactions of this compound?

A2: Side products can arise from the initial synthesis or subsequent functionalization reactions. Common impurities include:

  • From Reductive Amination Synthesis:

    • Unreacted 2,6-dichlorobenzaldehyde.

    • 2,6-dichlorobenzyl alcohol, formed from the reduction of the starting aldehyde.

    • N,N-bis((2,6-dichlorophenyl)methyl)amine (secondary amine) and N,N,N-tris((2,6-dichlorophenyl)methyl)amine (tertiary amine) due to over-alkylation.[1][4]

  • From N-Alkylation Reactions:

    • Unreacted this compound.

    • Over-alkylation products, leading to the formation of tertiary amines.[4][5]

  • From N-Acylation Reactions:

    • Unreacted this compound.

    • Diacylated products, particularly if the reaction conditions are not carefully controlled.

Q3: How can I monitor the progress of reactions involving this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the consumption of starting materials and the formation of products and side products.[6][7][8] Thin Layer Chromatography (TLC) can also be used for rapid qualitative analysis of the reaction progress. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[9]

Troubleshooting Guides

Reductive Amination for the Synthesis of this compound

Problem: Low yield of the desired primary amine and significant formation of 2,6-dichlorobenzyl alcohol.

  • Question: Why am I observing a low yield of this compound and a significant amount of 2,6-dichlorobenzyl alcohol in my reductive amination reaction?

  • Answer: This issue often arises from a reducing agent that is too reactive, leading to the rapid reduction of the starting aldehyde before it can react with ammonia to form the imine intermediate. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over more powerful reducing agents like sodium borohydride (NaBH₄) for reductive aminations as it is less likely to reduce the aldehyde directly.[10] Additionally, ensuring a sufficient concentration of ammonia is present can help drive the equilibrium towards imine formation.

Problem: Presence of significant amounts of secondary and tertiary amine byproducts.

  • Question: My reaction mixture contains a high percentage of N,N-bis((2,6-dichlorophenyl)methyl)amine. How can I minimize this over-alkylation?

  • Answer: Over-alkylation is a common side reaction in aminations.[4] To favor the formation of the primary amine, you can use a large excess of ammonia relative to the 2,6-dichlorobenzaldehyde. This stoichiometric control shifts the equilibrium towards the formation of the primary amine. Running the reaction at a lower temperature can also help to reduce the rate of the second and third alkylation steps.

N-Alkylation of this compound

Problem: A complex mixture of mono- and di-alkylated products is formed.

  • Question: I am trying to perform a mono-alkylation on this compound, but I am getting a mixture of the desired secondary amine and the undesired tertiary amine. How can I improve the selectivity?

  • Answer: Achieving selective mono-alkylation can be challenging because the product (secondary amine) is often more nucleophilic than the starting primary amine. To improve selectivity, consider the following:

    • Stoichiometry: Use a slight excess of the primary amine relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.

    • Protecting Groups: In some cases, using a protecting group strategy may be necessary to achieve high selectivity.

N-Acylation of this compound

Problem: Low yield of the desired amide.

  • Question: My N-acylation reaction of this compound is giving a low yield. What are the potential causes?

  • Answer: Low yields in acylation reactions can be due to several factors:

    • Reagent Quality: Ensure that the acylating agent (e.g., acyl chloride or anhydride) is fresh and has not been hydrolyzed by atmospheric moisture.

    • Base: A suitable base is crucial to neutralize the HCl or carboxylic acid byproduct. Common bases include triethylamine, pyridine, or potassium carbonate. The choice of base can significantly impact the reaction rate and yield.

    • Reaction Temperature: Some acylations require cooling to control the reaction rate and prevent side reactions, while others may require heating to proceed at a reasonable rate.

    • Solvent: The solvent should be anhydrous and inert to the reaction conditions. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are common choices.

Data Presentation

The following table provides representative data on the influence of reaction conditions on the selectivity of primary benzylamine synthesis via N-alkylation of benzyl alcohol with ammonia, which can be analogous to the reductive amination of 2,6-dichlorobenzaldehyde.

Table 1: Influence of Reaction Parameters on Benzylamine Synthesis [4][11]

EntryCatalyst (mg)NH₃ (mmol)Temperature (°C)Time (h)Conversion (%)Primary Amine Selectivity (%)Main Side Products
1502.6180187555Toluene, Benzene, Secondary Amine
22002.6180188361Toluene, Benzene, Secondary Amine
34002.6180189745Toluene, Benzene, Secondary Amine
42005.2180189074Toluene, Benzene
52002.6160186050Toluene, Benzene, Secondary Amine
62002.6180249565Toluene, Benzene, Secondary Amine

Experimental Protocols

Protocol 1: Reductive Amination of 2,6-Dichlorobenzaldehyde

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in anhydrous DCM or DCE.

  • Add a solution of ammonia in methanol (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Acylation of this compound

This protocol describes the synthesis of N-((2,6-dichlorophenyl)methyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride or acetic anhydride

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize or purify by column chromatography if necessary.

Visualizations

Reaction_Pathways cluster_reductive_amination Reductive Amination 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Imine_Intermediate Imine Intermediate 2,6-Dichlorobenzaldehyde->Imine_Intermediate + NH3 Benzyl_Alcohol 2,6-Dichlorobenzyl Alcohol (Reduction) 2,6-Dichlorobenzaldehyde->Benzyl_Alcohol Reduction Ammonia Ammonia Ammonia->Imine_Intermediate Primary_Amine This compound Imine_Intermediate->Primary_Amine Reduction Secondary_Amine Secondary Amine (Over-alkylation) Primary_Amine->Secondary_Amine + Imine Intermediate + Reduction

Caption: Reaction pathways in the reductive amination of 2,6-dichlorobenzaldehyde.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_SM Impure Starting Materials? Check_Purity->Impure_SM Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Suboptimal_Cond Suboptimal Conditions? Check_Conditions->Suboptimal_Cond Check_Reagents Verify Reagent Activity (e.g., Reducing/Acylating Agent) Inactive_Reagent Inactive Reagent? Check_Reagents->Inactive_Reagent Impure_SM->Check_Conditions No Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Suboptimal_Cond->Check_Reagents No Optimize_Cond Optimize Conditions Suboptimal_Cond->Optimize_Cond Yes Use_Fresh_Reagent Use Fresh/Active Reagent Inactive_Reagent->Use_Fresh_Reagent Yes End Improved Yield Inactive_Reagent->End No Purify_SM->End Optimize_Cond->End Use_Fresh_Reagent->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Minimizing dimer formation in (2,6-Dichlorophenyl)methanamine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing dimer formation during the coupling reactions of (2,6-dichlorophenyl)methanamine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Minimizing Dimer Formation

The primary challenge in coupling reactions with this compound, a sterically hindered primary benzylic amine, is often the competitive formation of the homocoupled dimer. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the desired cross-coupling product.

Initial Assessment of Dimer Formation

Before extensive optimization, it is crucial to quantify the extent of dimer formation. This can be achieved through techniques such as ¹H NMR, LC-MS, or GC-MS analysis of the crude reaction mixture. A high percentage of the dimer byproduct indicates that the reaction conditions favor self-coupling over the intended cross-coupling.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and minimizing dimer formation.

troubleshooting_workflow start High Dimer Formation Observed ligand Step 1: Evaluate and Optimize Ligand Choice start->ligand Begin Optimization base Step 2: Adjust Base Type and Stoichiometry ligand->base If dimer persists concentration Step 3: Modify Reactant Concentrations base->concentration If dimer persists temperature Step 4: Optimize Reaction Temperature and Time concentration->temperature If dimer persists solvent Step 5: Screen Different Solvents temperature->solvent If dimer persists end Dimer Formation Minimized solvent->end Successful Optimization

Figure 1. Troubleshooting Workflow for Minimizing Dimer Formation. This diagram provides a step-by-step approach to optimize reaction conditions.

Detailed Troubleshooting Steps

Parameter Problem Recommended Action Rationale
Ligand The chosen ligand may not be sterically bulky enough to prevent the self-reaction of the amine.Switch to a bulkier, more sterically demanding phosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands are known to be effective in coupling sterically hindered amines.Bulky ligands create a sterically crowded environment around the palladium center, which can disfavor the approach of two molecules of the sterically hindered this compound, thereby suppressing dimer formation.
Base The base might be too strong or too weak, affecting the relative rates of the desired cross-coupling and the undesired homocoupling. The choice of base is critical and depends on the functional group tolerance of your substrates.[1]Screen a range of bases from strong (e.g., NaOtBu, LHMDS) to weaker (e.g., K₃PO₄, Cs₂CO₃). Sometimes, using a slightly weaker base can improve selectivity. Adjusting the stoichiometry of the base can also be beneficial.The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. A base that is too strong might lead to a high concentration of the reactive amine, potentially increasing the rate of homocoupling. Conversely, a base that is too weak may not facilitate the desired reaction efficiently.
Concentration High concentrations of the amine can increase the probability of self-coupling.Decrease the overall reaction concentration. Consider adding the this compound slowly to the reaction mixture using a syringe pump.Slow addition maintains a low instantaneous concentration of the amine, which can significantly reduce the rate of the bimolecular homocoupling reaction relative to the cross-coupling reaction.
Temperature The reaction temperature may be too high, leading to catalyst decomposition or promoting undesired side reactions.Screen a range of temperatures, starting from lower temperatures (e.g., 80 °C) and gradually increasing if the reaction is too slow.Lower temperatures can sometimes improve the selectivity of the reaction by favoring the kinetically controlled product over thermodynamically favored but undesired byproducts.
Solvent The solvent can influence the solubility of the reactants and the stability of the catalytic intermediates.While toluene and dioxane are common, consider screening other aprotic solvents like THF or CPME. The choice of solvent can impact the reaction outcome.[2]The solvent can affect the aggregation of the catalyst and the solvation of the reactive species, which in turn can influence the selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of dimer formation for this compound?

A1: The most probable mechanism is a palladium-catalyzed homocoupling (or self-coupling) of two molecules of this compound. In this process, one molecule of the amine likely undergoes oxidative addition to the Pd(0) catalyst (potentially through C-H activation or another pathway), followed by reaction with a second molecule of the amine to form the dimer after reductive elimination.

Q2: Which catalyst system is generally recommended for coupling sterically hindered primary amines like this compound?

A2: For sterically hindered primary amines, palladium catalysts supported by bulky, electron-rich biarylphosphine ligands are generally preferred. Catalyst systems based on ligands like XPhos, RuPhos, and BrettPhos have shown success in similar challenging coupling reactions. It is often beneficial to use a pre-catalyst for cleaner formation of the active catalytic species.

Q3: How does the choice of the aryl halide coupling partner affect dimer formation?

A3: The reactivity of the aryl halide can influence the relative rates of cross-coupling versus homocoupling. More reactive aryl halides (e.g., aryl iodides and bromides) will undergo oxidative addition to the palladium center more readily. This can lead to a faster rate of cross-coupling, which can outcompete the amine homocoupling. Conversely, less reactive aryl chlorides may require more forcing conditions, which could potentially lead to more side reactions, including dimer formation.

Q4: Can I use a copper catalyst instead of palladium to avoid dimer formation?

A4: Copper-catalyzed C-N coupling reactions (Ullmann-type reactions) can be an alternative to palladium-catalyzed methods. In some cases, copper catalysts may offer different selectivity profiles and could potentially reduce dimer formation. However, optimization of the ligand and reaction conditions would still be necessary.

Q5: What is the role of water in Buchwald-Hartwig amination reactions?

A5: While these reactions are typically run under anhydrous conditions, trace amounts of water can sometimes be beneficial. It has been suggested that water can aid in the reduction of Pd(II) to the active Pd(0) catalyst. However, excessive water should be avoided as it can lead to hydrolysis of the catalyst or other undesired side reactions.

Experimental Protocols

The following are generalized experimental protocols for a Buchwald-Hartwig amination reaction designed to minimize dimer formation. These should be considered as starting points and may require optimization for your specific substrates.

General Procedure for Screening Ligands and Bases

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 mmol) and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 mmol).

  • Seal the tube with a septum, and purge with argon for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add this compound (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Analyze the crude product mixture to determine the ratio of the desired product to the dimer.

Illustrative Data on the Effect of Ligand and Base on Product/Dimer Ratio

The following table presents hypothetical data to illustrate how the choice of ligand and base can influence the selectivity of the coupling reaction. Note: This data is for illustrative purposes and not from a specific experimental study on this compound.

Entry Ligand Base Temperature (°C) Desired Product Yield (%) Dimer Yield (%)
1P(t-Bu)₃NaOtBu1004540
2XPhosNaOtBu1008510
3RuPhosNaOtBu100888
4XPhosK₃PO₄1107515
5RuPhosCs₂CO₃1108012

This illustrative data suggests that bulkier ligands like XPhos and RuPhos can significantly reduce dimer formation compared to a less bulky ligand like P(t-Bu)₃. It also shows that while stronger bases might lead to higher overall conversion, they may also promote dimer formation, and weaker bases could offer a better selectivity profile, albeit potentially requiring higher temperatures.

Decision Pathway for Ligand and Base Selection

The following diagram illustrates a decision-making process for selecting an appropriate ligand and base to minimize dimer formation.

ligand_base_selection start Starting Point: High Dimer Formation ligand_choice Is a sterically bulky ligand (e.g., XPhos, RuPhos) being used? start->ligand_choice use_bulky_ligand Switch to a bulkier ligand ligand_choice->use_bulky_ligand No base_choice Is a strong base (e.g., NaOtBu) being used? ligand_choice->base_choice Yes use_bulky_ligand->base_choice use_weaker_base Screen weaker bases (e.g., K3PO4, Cs2CO3) base_choice->use_weaker_base Yes optimize_other Proceed to optimize concentration, temperature, and solvent base_choice->optimize_other No use_weaker_base->optimize_other end Optimized Conditions optimize_other->end

Figure 2. Decision Pathway for Ligand and Base Selection. This flowchart helps guide the selection of appropriate reagents to suppress dimer formation.

References

Troubleshooting guide for low yield in (2,6-Dichlorophenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of (2,6-Dichlorophenyl)methanamine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two main synthetic routes to prepare this compound are:

  • Reduction of 2,6-Dichlorobenzonitrile: This method involves the reduction of the nitrile functional group to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

  • Reductive Amination of 2,6-Dichlorobenzaldehyde: This one-pot reaction involves the formation of an imine intermediate from 2,6-dichlorobenzaldehyde and an ammonia source, which is then reduced in situ to the desired amine. Common reducing systems include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) with a suitable acid catalyst.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The most common issues include:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or deactivated reagents.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Poor quality of starting materials: Impurities in the 2,6-dichlorobenzonitrile or 2,6-dichlorobenzaldehyde can interfere with the reaction.

  • Issues with the reducing agent: The reducing agent may have degraded due to improper storage or handling, leading to reduced activity.

  • Suboptimal workup and purification: Product loss can occur during extraction, washing, or purification steps.

Q3: What are the likely impurities I might encounter in my final product?

Depending on the synthetic route, common impurities may include:

  • From Nitrile Reduction:

    • Unreacted 2,6-Dichlorobenzonitrile: Indicates an incomplete reaction.

    • 2,6-Dichlorobenzaldehyde: Can form from the partial reduction and subsequent hydrolysis of the intermediate imine.

    • N,N-bis((2,6-dichlorophenyl)methyl)amine (Dimer): Can form as a byproduct.

  • From Reductive Amination:

    • Unreacted 2,6-Dichlorobenzaldehyde: A sign of incomplete imine formation or reduction.

    • 2,6-Dichlorobenzyl alcohol: Results from the direct reduction of the starting aldehyde.

    • Secondary or Tertiary Amines: Over-alkylation can occur, leading to the formation of di- or tri-substituted amines.[1]

Troubleshooting Guide for Low Yield

This section provides a structured approach to troubleshooting low yields for the two primary synthetic routes.

Route 1: Reduction of 2,6-Dichlorobenzonitrile

Problem: Low yield of this compound.

Troubleshooting_Nitrile_Reduction

Potential Cause Diagnostic Check Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting nitrile spot/peak indicates reaction progression.Extend the reaction time or consider a moderate increase in temperature. Ensure efficient stirring.
Inactive Reducing Agent Use a fresh batch of the reducing agent (e.g., LiAlH₄). The activity of hydride reagents can diminish with improper storage.Store hydride reagents under an inert atmosphere and ensure they are handled in anhydrous conditions.
Suboptimal Reaction Conditions Review the solvent and temperature conditions. Ethereal solvents like THF or diethyl ether are standard for LiAlH₄ reductions.Ensure the solvent is anhydrous. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Side Reactions Analyze the crude product by GC-MS or NMR to identify byproducts such as the corresponding aldehyde or dimer. The presence of water can lead to the formation of alcohols.[2]Maintain strictly anhydrous conditions. Control the reaction temperature to minimize side reactions.
Product Loss During Workup Carefully check the pH of the aqueous layer during extraction. The amine product will be in its protonated form in acidic solution and may remain in the aqueous phase.Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent. Perform multiple extractions.
Route 2: Reductive Amination of 2,6-Dichlorobenzaldehyde

Problem: Low yield of this compound.

Troubleshooting_Reductive_Amination

Potential Cause Diagnostic Check Recommended Action
Inefficient Imine Formation Monitor the reaction by TLC or NMR before adding the reducing agent to confirm the formation of the imine intermediate.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure the removal of water, for example, by using a Dean-Stark apparatus or molecular sieves.
Reduction of the Aldehyde Analyze the crude product for the presence of 2,6-dichlorobenzyl alcohol. This indicates that the reducing agent is reacting with the starting aldehyde before imine formation.Use a more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines over aldehydes.[3]
Inactive Reducing Agent If using sodium borohydride, ensure it is fresh and has been stored properly.Use a newly opened container of the reducing agent.
Suboptimal pH The pH of the reaction is critical. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will not effectively catalyze imine formation.Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine.
Over-alkylation The formation of secondary or tertiary amines can be detected by GC-MS or NMR.Use a large excess of the ammonia source to favor the formation of the primary amine.

Experimental Protocols

Protocol 1: Reduction of 2,6-Dichlorobenzonitrile with LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 2,6-dichlorobenzonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting mixture until a white precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Reductive Amination of 2,6-Dichlorobenzaldehyde
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 eq.) in methanol. Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq.).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 - 2.0 eq.) portion-wise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Isolation: Add a saturated aqueous solution of sodium bicarbonate to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt, recrystallization, and subsequent neutralization to regenerate the free amine.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. Note: These are representative values and actual results may vary.

Table 1: Effect of Reducing Agent on the Reduction of 2,6-Dichlorobenzonitrile

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Illustrative Yield (%)
LiAlH₄THFReflux485-95
NaBH₄ / CoCl₂Methanol25670-80
H₂ / Pd/CEthanol501280-90

Table 2: Influence of Reaction Conditions on the Reductive Amination of 2,6-Dichlorobenzaldehyde

Reducing Agent Ammonia Source Solvent Illustrative Yield (%)
NaBH₄NH₃ in MeOHMethanol75-85
NaBH(OAc)₃NH₄OAcDichloromethane80-90
H₂ / Raney NiNH₃ in EtOHEthanol70-80

Signaling Pathways and Workflows

Synthesis_Pathways

References

Removal of unreacted starting materials from (2,6-Dichlorophenyl)methanamine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from the (2,6-Dichlorophenyl)methanamine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in the final this compound product?

A1: Based on common synthetic routes, the most likely unreacted starting materials to be present as impurities are 2,6-dichlorobenzaldehyde (if the synthesis involves reductive amination) or 2,6-dichlorobenzonitrile (if the synthesis involves nitrile reduction).

Q2: How can I effectively remove unreacted 2,6-dichlorobenzaldehyde from my this compound product?

A2: An acid-base extraction is a highly effective method for separating the basic this compound from the neutral 2,6-dichlorobenzaldehyde. By dissolving the crude product in an organic solvent and washing with an aqueous acidic solution, the amine will be protonated and move to the aqueous phase, leaving the aldehyde in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][2][3]

Q3: What is a suitable method to remove unreacted 2,6-dichlorobenzonitrile?

A3: Both column chromatography and recrystallization can be effective for removing unreacted 2,6-dichlorobenzonitrile. Since the nitrile is less polar than the corresponding amine, it will elute first in normal-phase column chromatography. Recrystallization can also be effective if a solvent system is identified in which the solubility of the product and the nitrile impurity differ significantly.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the product from the impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can provide more quantitative assessments of purity. 1H NMR spectroscopy is also a powerful tool to confirm the structure and assess the purity of the final product.

Q5: What are some common issues encountered during the recrystallization of this compound?

A5: Common issues include the product "oiling out" instead of forming crystals, low recovery, and the co-crystallization of impurities. "Oiling out" can sometimes be resolved by using a different solvent system or by slowing down the cooling process. Low recovery may indicate that the product is too soluble in the chosen solvent at low temperatures. Purity issues may necessitate a preliminary purification step like acid-base extraction or column chromatography before recrystallization.[4]

Troubleshooting Guides

Issue 1: Unreacted 2,6-Dichlorobenzaldehyde Detected in the Final Product
Possible Cause Solution
Incomplete reaction.Optimize the reaction conditions (e.g., reaction time, temperature, or amount of reducing agent) to drive the reaction to completion.
Inefficient purification.Perform an acid-base extraction as detailed in the experimental protocols below. This is the most robust method for removing neutral aldehyde impurities from a basic amine product.[1][2][3]
Amine degradation.Benzylamines can be susceptible to oxidation back to the imine and eventually the aldehyde, especially if exposed to air for extended periods. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[5]
Issue 2: Unreacted 2,6-Dichlorobenzonitrile Detected in the Final Product
Possible Cause Solution
Incomplete reduction.Ensure the reducing agent is active and used in sufficient stoichiometric excess. Optimize reaction conditions such as temperature and pressure.
Inadequate purification.Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar nitrile from the more polar amine. Alternatively, explore different solvent systems for recrystallization to achieve better separation.

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) General Solubility
This compound176.04N/A83-84 (5 mmHg)[6]Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
2,6-Dichlorobenzaldehyde175.0169-71[7]N/ASoluble in many organic solvents.[8]
2,6-Dichlorobenzonitrile172.01143-146N/ASoluble in many organic solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is highly effective for removing neutral impurities such as unreacted 2,6-dichlorobenzaldehyde.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in diethyl ether or ethyl acetate (e.g., 50 mL for 1 g of crude product) in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer is the organic phase, and the bottom layer is the aqueous phase.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • To ensure complete extraction of the amine, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.

  • The organic layer now contains the neutral impurities (e.g., 2,6-dichlorobenzaldehyde) and can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The this compound will precipitate or form an oily layer.

  • Extract the amine from the basified aqueous solution with two portions of fresh diethyl ether or ethyl acetate.

  • Combine the organic extracts in a clean separatory funnel and wash with one portion of brine.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating the product from impurities with different polarities, such as 2,6-dichlorobenzonitrile.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to have the product spot with an Rf value of around 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a level surface. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexanes:ethyl acetate) to elute the more polar product after the less polar impurities have come off the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound Product check_purity Check Purity by TLC/GC-MS/NMR start->check_purity is_pure Is the product pure? check_purity->is_pure end Pure this compound is_pure->end Yes identify_impurity Identify the major impurity is_pure->identify_impurity No aldehyde Impurity is 2,6-Dichlorobenzaldehyde identify_impurity->aldehyde Aldehyde signature (e.g., ~10 ppm in 1H NMR) nitrile Impurity is 2,6-Dichlorobenzonitrile identify_impurity->nitrile Nitrile signature acid_base Perform Acid-Base Extraction aldehyde->acid_base column Perform Column Chromatography nitrile->column acid_base->check_purity column->check_purity recrystallize Recrystallize the Product column->recrystallize For further purification recrystallize->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Purifying (2,6-Dichlorophenyl)methanamine with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (2,6-Dichlorophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound using silica gel column chromatography?

A1: The primary challenges stem from the basic nature of the amine group and the presence of halogen atoms. The basic amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and even irreversible adsorption or degradation of the compound on the column.[1] The dichlorinated phenyl ring also contributes to the molecule's overall properties, which can sometimes lead to "sticky" behavior on certain stationary phases.[2]

Q2: Which stationary phase is best for purifying this compound?

A2: While standard silica gel is commonly used, its acidic nature can be problematic.[1] For better results, consider using:

  • Amine-functionalized silica: This stationary phase has an amine-modified surface that minimizes the acidic interactions with the basic analyte, leading to improved peak shape and recovery.[1]

  • Deactivated or end-capped silica gel: These types of silica have fewer free silanol groups, reducing unwanted secondary interactions.

  • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.[3]

Q3: What type of mobile phase (eluent) should I use?

A3: The choice of mobile phase is critical. For normal-phase chromatography on silica gel, a non-polar solvent system with a polar modifier is typically used. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[4][5] To counteract the issues caused by the basicity of the amine, it is highly recommended to add a small amount of a basic modifier to the mobile phase, such as:

  • Triethylamine (TEA) at a concentration of 0.1-1%.[1]

  • Ammonium hydroxide (a few drops in the polar solvent).[3]

Q4: My compound is not moving off the column, what should I do?

A4: If your compound is stuck on the column, it is likely due to strong interactions with the stationary phase.[6] Here are some troubleshooting steps:

  • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent.

  • Add a basic modifier: If you are not already using one, adding triethylamine or ammonium hydroxide to your mobile phase can help to elute the amine by competing for the acidic sites on the silica gel.[1]

  • Check for compound degradation: Your compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[6]

Q5: How do I choose the right solvent system for my column?

A5: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.[7] The desired compound should have an Rf value between 0.2 and 0.4 for optimal separation on a column. You can screen various solvent systems (e.g., different ratios of hexane/ethyl acetate with 0.5% TEA) using TLC to find the best one before running the column.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing/Streaking on TLC and Column Strong interaction between the basic amine and acidic silica gel.[8]Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.[1][3] Consider using an amine-functionalized silica column.[1]
Poor Separation of Compound from Impurities The polarity of the eluent is too high or too low. The chosen stationary phase is not providing enough selectivity.Optimize the solvent system using TLC to achieve a larger ∆Rf between your compound and the impurities. Try a different stationary phase (e.g., alumina or a different type of silica).[3]
Compound Does Not Elute from the Column The eluent is not polar enough. The compound is irreversibly adsorbed or has degraded on the silica.[6]Gradually increase the eluent polarity. If that fails, consider that the compound may not be stable on silica. Test for stability on a TLC plate.[6] You may need to use a different stationary phase like alumina.
Low Recovery of the Purified Product Irreversible adsorption on the column. The compound is spread across too many fractions.Use a basic modifier in the eluent.[1] Ensure you are collecting appropriately sized fractions and monitoring them carefully by TLC.
Multiple Compounds in "Pure" Fractions Column was overloaded with the crude sample. The separation was not optimal.Reduce the amount of crude material loaded onto the column. Re-optimize the solvent system using TLC for better separation.
Colored Impurities Co-elute with the Product Impurities have similar polarity to the product.Try a different solvent system or stationary phase. Sometimes, a subsequent purification technique like recrystallization may be necessary.[9]

Data Presentation

The following tables provide illustrative data for the purification of aromatic amines using column chromatography. The actual results for this compound may vary.

Table 1: Illustrative Solvent Systems for TLC Analysis of Aromatic Amines on Silica Gel

Solvent System (v/v/v)Rf of Aromatic AmineObservations
Hexane:Ethyl Acetate (80:20)~ 0.1Low mobility, may require a more polar eluent.
Hexane:Ethyl Acetate:Triethylamine (70:30:0.5)~ 0.35Good starting point for column chromatography.
Dichloromethane:Methanol (95:5)~ 0.4May provide good separation, but methanol is a very polar modifier.
Dichloromethane:Methanol:Ammonium Hydroxide (95:5:0.1)~ 0.45Improved peak shape compared to no modifier.

Table 2: Example Purification Data for a Dichlorinated Aromatic Amine

Stationary PhaseMobile Phase GradientLoading Capacity (mg crude/g silica)Purity of Isolated Product (by HPLC)Yield (%)
Silica Gel (60-120 mesh)Hexane to 30% Ethyl Acetate in Hexane (with 0.5% TEA)20>98%85
Amine-Functionalized SilicaHexane to 20% Ethyl Acetate in Hexane25>99%92
Basic AluminaDichloromethane to 2% Methanol in Dichloromethane15>97%80

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound on Silica Gel

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • TLC Analysis for Solvent System Optimization:

    • Prepare several eluent systems with varying ratios of hexane and ethyl acetate, each containing 0.5% TEA (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc + 0.5% TEA).

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the dissolved sample onto TLC plates and develop them in chambers containing the prepared eluents.

    • Visualize the developed plates under a UV lamp.

    • Select the solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides the best separation from impurities.

  • Column Preparation (Slurry Packing Method):

    • Secure a glass column of an appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Begin the elution with the initial, least polar solvent system.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

    • Monitor the composition of the fractions using TLC.

    • If the product does not elute or the separation is poor, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound as determined by TLC.

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Diagram 1: General Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification & Analysis TLC TLC Analysis for Solvent System Optimization Pack Column Packing (Slurry Method) TLC->Pack Select Eluent Load Load Sample onto Column Pack->Load SamplePrep Sample Preparation (Dry Loading) SamplePrep->Load Elute Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Monitor Purity Analyze->Elute Adjust Polarity Pool Pooling of Pure Fractions & Solvent Evaporation Analyze->Pool Identify Pure Fractions Product Pure this compound Pool->Product G Start Problem: Peak Tailing Observed Cause Primary Cause: Amine interaction with acidic silica silanols Start->Cause Solution1 Solution A: Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) Cause->Solution1 Modify Mobile Phase Solution2 Solution B: Change Stationary Phase Cause->Solution2 Modify Stationary Phase Modifier_Detail Neutralizes acidic sites, reduces secondary interactions. Solution1->Modifier_Detail Result Result: Improved Peak Shape & Separation Solution1->Result Stationary_Detail Use Amine-functionalized Silica or Basic Alumina. Solution2->Stationary_Detail Solution2->Result

References

Technical Support Center: Resolving Impurities in the NMR Spectrum of (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered in the Nuclear Magnetic Resonance (NMR) spectrum of (2,6-Dichlorophenyl)methanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: A pure sample of this compound is expected to show three main sets of signals. The aromatic protons on the dichlorophenyl ring will typically appear between δ 7.0-7.4 ppm. The two methylene protons (-CH₂-) adjacent to the aromatic ring and the amine group will present as a singlet around δ 4.0 ppm. The two amine protons (-NH₂) will appear as a broad singlet, whose chemical shift can vary (typically δ 1.5-3.0 ppm) depending on the solvent, concentration, and temperature.

Q2: I see unexpected peaks in my spectrum. What are the likely sources?

A2: Unexpected peaks in the NMR spectrum can originate from several sources:

  • Residual Solvents: Solvents used during synthesis or workup (e.g., ethyl acetate, dichloromethane, hexanes, acetone) are common contaminants.[1]

  • Starting Materials: Incomplete reaction can leave starting materials, such as 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzonitrile, in the final product.

  • Reaction Byproducts: Depending on the synthetic route, byproducts like imine intermediates (from reductive amination) or the corresponding benzyl alcohol could be present.

  • Reagents & Greases: Reagents like triethylamine or silicone grease from glassware can appear in the spectrum.[2][3]

  • Water: A broad peak from moisture is very common and its position can vary significantly.[4]

Q3: How can I definitively identify the amine (-NH₂) protons?

A3: The signal for amine protons can be confirmed by performing a "D₂O shake."[5][6] Adding a drop of deuterium oxide (D₂O) to the NMR sample and shaking it will cause the labile amine protons to exchange with deuterium. Upon re-acquiring the spectrum, the -NH₂ peak will disappear or significantly diminish, confirming its identity.[6]

Q4: The aromatic region of my spectrum is complicated and doesn't match the expected pattern. Why?

A4: While a simple pattern is often expected, complexities can arise. If your reaction seems clean by other methods like TLC or GC, you might be observing rotamers (rotational isomers).[5] This can occur due to hindered rotation around single bonds, leading to multiple, distinct signals for the aromatic protons. Try acquiring the spectrum at an elevated temperature; if the peaks coalesce or sharpen, it is indicative of rotamers.

Q5: How can I identify common solvent and reagent impurities?

A5: The most reliable method is to compare the chemical shifts of the unknown peaks to established reference tables. Many common laboratory solvents and reagents have well-documented ¹H and ¹³C NMR chemical shifts in various deuterated solvents.[2][7] Refer to the data table below for common examples.

Q6: What are the most effective methods for purifying my this compound sample?

A6: The basic nature of the amine group allows for straightforward purification using acid-base extraction. This technique separates the basic amine from neutral or acidic impurities. For higher purity, silica gel column chromatography is very effective. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small percentage (e.g., 1%) of triethylamine to prevent the amine from streaking on the acidic silica gel.

Data Presentation

Table 1: Predicted ¹H NMR Data for Pure this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H~ 7.3 - 7.1m3H
-CH₂-~ 4.0s2H
-NH₂~ 2.0 (variable)br s2H

Abbr: s = singlet, m = multiplet, br s = broad singlet

Table 2: ¹H NMR Chemical Shifts (δ) of Common Laboratory Impurities in CDCl₃

ImpurityChemical Shift (δ, ppm)Multiplicity
Acetone2.17s
Acetonitrile2.10s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexanes1.25, 0.88m, m
Toluene7.27-7.17 (m), 2.36 (s)m, s
Water1.56s (broad)
Silicone Grease~ 0.07s
Triethylamine2.53 (q), 1.03 (t)q, t

Data compiled from multiple sources.[2][4] Chemical shifts can vary slightly with concentration and temperature.

Experimental Protocols

Protocol 1: D₂O Shake for Identification of Amine Protons

  • Prepare your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake it vigorously for 20-30 seconds to ensure mixing of the layers.

  • Allow the sample to stand for a minute to settle.

  • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. The disappearance or significant reduction in the intensity of a peak confirms it as an exchangeable proton (in this case, -NH₂).[5][6]

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine will move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Drain and save the lower aqueous layer. Discard the organic layer (containing neutral impurities).

  • Return the aqueous layer to the separatory funnel. Slowly add a dilute aqueous base (e.g., 1M NaOH) until the solution is basic (confirm with pH paper, pH > 10). This deprotonates the amine, making it insoluble in water.

  • Extract the aqueous layer three times with fresh portions of the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Visualizations

G Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks Observed in ¹H NMR Spectrum is_solvent Compare peaks in δ 0-5 ppm and δ 7-8 ppm with Table 2. Do they match common solvents? start->is_solvent solvent_yes Impurity identified as residual solvent. is_solvent->solvent_yes Yes d2o_shake Perform D₂O Shake (Protocol 1). Does a broad peak disappear? is_solvent->d2o_shake No purify Purify sample using Acid-Base Extraction or Column Chromatography. solvent_yes->purify Purification Recommended nh_peak Peak identified as -NH₂ proton. d2o_shake->nh_peak Yes check_starting_material Compare remaining peaks to known spectra of starting materials (e.g., aldehyde at ~δ 10 ppm). d2o_shake->check_starting_material No sm_yes Impurity is likely unreacted starting material. check_starting_material->sm_yes Yes check_starting_material->purify No / Unsure sm_yes->purify

Caption: A logical workflow for identifying the source of unknown peaks.

G Experimental Workflow for Amine Purification cluster_extraction Acid-Base Extraction crude Crude Product in Organic Solvent add_acid 1. Add 1M HCl (aq) 2. Shake & Separate crude->add_acid layers1 Aqueous Layer: Protonated Amine Organic Layer: Neutral Impurities add_acid->layers1 add_base 1. Add 1M NaOH (aq) until pH > 10 layers1->add_base layers2 Aqueous Layer: Salts Product Precipitates or forms layer add_base->layers2 extract Extract with Organic Solvent layers2->extract pure Pure Amine in Organic Solvent extract->pure dry Dry (Na₂SO₄) & Evaporate pure->dry final_product Purified This compound dry->final_product

Caption: A standard workflow for the purification of an amine compound.

References

Improving the regioselectivity of reactions involving (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,6-Dichlorophenyl)methanamine Reactions

Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity and success of your experiments.

The primary challenge in reactions with this compound is the significant steric hindrance created by the two ortho-chloro substituents on the phenyl ring.[1][2] This steric bulk physically obstructs the nitrogen atom, reducing its nucleophilicity and accessibility to electrophiles, which can lead to slow reaction rates or require specialized conditions to achieve desired outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are my N-alkylation or N-acylation reactions with this compound showing low yields and slow conversion rates?

A: The low reactivity is primarily due to the steric hindrance from the two ortho-chloro groups.[1][2] These bulky groups physically block the nitrogen's lone pair of electrons, making it difficult for electrophiles to approach and react. This steric shielding dramatically reduces the amine's nucleophilicity compared to unhindered benzylamines.[1][2] Consequently, reactions often require more forcing conditions, such as higher temperatures, longer reaction times, or more reactive reagents.[2]

Q2: How can I improve the regioselectivity for mono-N-alkylation and avoid the formation of di-alkylated byproducts?

A: While di-alkylation is less of a concern with this hindered amine, achieving clean mono-alkylation requires careful control of conditions.

  • Use Stoichiometry Wisely: Use a slight excess (1.1-1.5 equivalents) of the alkylating agent to drive the reaction to completion without promoting significant side reactions.[3]

  • Choice of Base and Solvent: A non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) is recommended.[4] Solvents like DMF or acetonitrile are often effective.[3][4]

  • Reductive Amination: For a more selective approach, consider reductive amination. This one-pot reaction involves forming an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This method is highly selective for mono-alkylation and avoids the harsh conditions and over-alkylation risks associated with direct alkylation.[4]

Q3: What are the best strategies for acylating this compound to form an amide?

A: Direct condensation with a carboxylic acid is often challenging. The most effective strategy is to activate the carboxylic acid first.[2]

  • Convert to Acid Chloride/Anhydride: Convert the carboxylic acid to a more reactive acid chloride (e.g., using thionyl chloride or oxalyl chloride) or an anhydride. These highly electrophilic species can overcome the steric barrier of the amine.

  • Use Peptide Coupling Reagents: Employ standard coupling agents like HATU, HBTU, or EDCI in combination with a non-nucleophilic base like DIPEA.[5] This method activates the carboxylic acid in situ, allowing the reaction to proceed under milder conditions.

  • Catalysts: Adding a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.[6]

Q4: Are there alternative methods to form a C-N bond with this amine if direct alkylation fails?

A: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is particularly useful for sterically hindered amines.[7][8] This reaction couples the amine with an aryl halide or triflate. Success with hindered substrates often requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the key steps in the catalytic cycle.[9][10]

Troubleshooting Guides

Problem 1: Low or No Conversion in N-Alkylation Reaction
Possible Cause Recommended Solution
Insufficient Reactivity Increase the reaction temperature in increments of 10-20 °C. Monitor carefully for decomposition.[6] Prolong the reaction time, monitoring progress by TLC or LC-MS.[11]
Poor Base/Solvent Combination The base may not be soluble or strong enough in the chosen solvent. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). Change to a more polar aprotic solvent like DMF or DMSO to improve solubility of reagents.[12][13]
Alkylating Agent is not Reactive Enough If using an alkyl chloride or bromide, try converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).[12]
Steric Hindrance (Bulky Electrophile) If the electrophile is also sterically hindered, the reaction may not be feasible under standard conditions. Consider an alternative synthetic route, such as the Buchwald-Hartwig amination if coupling to an aryl group.[7]
Problem 2: Side Reactions or Product Decomposition
Possible Cause Recommended Solution
High Temperature Excessively high temperatures can cause decomposition of the solvent (e.g., DMF)[13] or the product. Reduce the temperature and compensate with a longer reaction time or a more reactive catalyst/reagent.
Strongly Nucleophilic Base If using a base like NaOH or KOH in a protic solvent, it may compete with the amine as a nucleophile, leading to hydrolysis of the alkylating agent. Switch to a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA.[4]
Unexpected Ring Reactions Although the benzylamine nitrogen is the primary nucleophile, under very harsh conditions or with specific reagents (e.g., strong organometallics), reactions on the aromatic ring could occur. Ensure conditions are optimized for N-functionalization.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Hindered Secondary Amines

This table provides a general reference for starting conditions based on literature for similar hindered amines, which can be adapted for this compound.

Alkylating Agent Method Base / Reducing Agent Solvent Typical Yield (%)
Benzyl BromideDirect AlkylationK₂CO₃ or DIPEADMF or CH₂Cl₂85 - 98[3]
Ethyl BromideDirect AlkylationK₂CO₃ or Et₃NAcetonitrile80 - 90[3]
BenzaldehydeReductive AminationNaBH(OAc)₃CH₂Cl₂ or DCE85 - 95[3]
AcetoneReductive AminationNaBH₃CN or NaBH(OAc)₃Methanol or DCE75 - 90[3]

Note: Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This method is highly recommended for its selectivity and mild conditions.[4]

  • Imine Formation: To a stirred solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add the desired aldehyde or ketone (1.0-1.2 eq). A small amount of acetic acid can be added as a catalyst.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[4]

Protocol 2: N-Acylation using an Acid Chloride
  • Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or DIPEA (1.5-2.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Addition: Add the acid chloride (1.0-1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Visualizations

troubleshooting_workflow start Low Yield in N-Alkylation check_temp Reaction Temperature? start->check_temp check_base Base/Solvent System? start->check_base check_reagent Alkylating Agent? start->check_reagent increase_temp Increase Temperature (e.g., to 80°C) check_temp->increase_temp Too low? change_solvent Switch to DMF/DMSO Use Cs₂CO₃ or NaH check_base->change_solvent Poor solubility/ reactivity? add_ki Add catalytic KI (for Br/Cl reagents) check_reagent->add_ki Not reactive enough? outcome Improved Conversion increase_temp->outcome change_solvent->outcome add_ki->outcome

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

regioselectivity_factors Key Factors Influencing Regioselectivity main This compound Reactivity steric Steric Hindrance (Dominant Factor) main->steric electronic Electronic Effects (Inductive withdrawal by Cl) main->electronic reagent Reagent Choice (Electrophilicity) main->reagent conditions Reaction Conditions (Solvent, Base, Temp.) main->conditions steric_sub Reduced Nucleophilicity Slower Reaction Rates steric->steric_sub electronic_sub Decreased Basicity of Amine electronic->electronic_sub reagent_sub Acid Chlorides > Alkyl Halides Bulky Ligands for Pd-Coupling reagent->reagent_sub conditions_sub Polar Aprotic Solvents Favored Non-nucleophilic Bases Required conditions->conditions_sub

Caption: Factors influencing reactions with this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical techniques for the quantification of (2,6-Dichlorophenyl)methanamine: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control settings. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and includes visual workflows to aid in methodological selection.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for method development.

PropertyValueImplication for Analysis
Molecular Formula C₇H₇Cl₂NGuides mass spectrometry settings.
Molecular Weight 176.04 g/mol ---
Boiling Point 108 °C at 8 mmHgIndicates sufficient volatility for GC analysis, potentially with derivatization.
Appearance Clear, colorless to yellow liquid---
Solubility Soluble in organic solvents (e.g., methanol, dichloromethane)Informs solvent selection for sample preparation and mobile phase composition.
UV Absorbance Expected in the 230-280 nm rangeSupports the use of HPLC with UV or DAD detection.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is well-suited for the analysis of polar and semi-volatile compounds like this compound without the need for derivatization.

Experimental Protocol: HPLC-MS

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 176.0.

  • Product Ions (m/z): To be determined by direct infusion of a standard solution (e.g., 141.0, 105.0).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in methanol to a known concentration.

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Workflow for HPLC-MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-MS.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector and an autosampler.

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an Electron Ionization (EI) source.

2. Derivatization:

  • To a 1 mL aliquot of the sample or standard in a suitable solvent (e.g., acetonitrile), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 min.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for the TMS derivative): To be determined from the mass spectrum of a derivatized standard. The molecular ion and key fragment ions would be selected.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

5. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent like methanol or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary before derivatization.

Workflow for GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing/Extraction Derivatization Derivatization (BSTFA) Sample->Derivatization Heating Heating (70°C) Derivatization->Heating Injection GC Injection Heating->Injection Separation DB-5ms Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Comparison of Analytical Methods

The choice between HPLC-MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Performance Characteristics
ParameterHPLC-MSGC-MS
Specificity High (based on retention time and MRM transitions)High (based on retention time and selected ions)
Linearity (R²) Typically > 0.99Typically > 0.99
Limit of Detection (LOD) Low (pg/mL range)Very Low (fg to pg range)
Limit of Quantification (LOQ) Low (pg/mL to ng/mL range)Very Low (pg range)
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%80-120%
Sample Preparation Simpler, no derivatization requiredMore complex, requires derivatization
Throughput ModerateModerate (derivatization adds time)
Key Considerations for Method Selection
ConsiderationHPLC-MSGC-MS
Analyte Properties Ideal for polar, non-volatile, and thermally labile compounds.Best for volatile and semi-volatile compounds that are thermally stable or can be derivatized.
Matrix Complexity Less susceptible to certain matrix interferences due to the selectivity of MS/MS.May require more extensive sample cleanup to remove non-volatile matrix components.
Instrumentation Requires more specialized and costly equipment.More commonly available in analytical laboratories.
Throughput Can be faster per sample due to the absence of a derivatization step.The derivatization step can be a bottleneck for high-throughput analysis.

Conclusion

Both HPLC-MS and GC-MS are suitable and powerful techniques for the validated quantification of this compound.

  • HPLC-MS offers the advantage of simpler sample preparation by avoiding the need for derivatization, making it a more direct and potentially faster method for routine analysis.

  • GC-MS can provide excellent sensitivity, but the requirement for derivatization adds a layer of complexity and potential for variability in the sample preparation process.

The final choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and the resources available in the laboratory. It is recommended that the selected method undergoes a full validation according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure its accuracy, precision, and reliability for its intended purpose.

A Comparative Guide to HPLC and GC-MS for the Analysis of (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of (2,6-Dichlorophenyl)methanamine, a key chemical intermediate, is crucial in various stages of research and development. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This document outlines the fundamental principles of each technique, presents detailed experimental protocols based on the analysis of similar aromatic amines, and offers a comparative analysis of their expected performance characteristics to aid in method selection.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for selecting the optimal analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₇H₇Cl₂NThe presence of a nitrogen atom (amine group) and chlorine atoms influences polarity and reactivity.
Molecular Weight 176.04 g/mol [1]Within the amenable range for both HPLC and GC-MS.
Boiling Point 108 °C at 8 mmHg[1]Indicates sufficient volatility for GC analysis, although thermal stability must be considered.
Physical Form Liquid[2]Simplifies sample preparation for both techniques.
Polarity PolarThe amine group makes the molecule polar, which is favorable for HPLC. For GC-MS, derivatization may be necessary to reduce polarity and improve peak shape.
Thermal Stability Caution AdvisedAmines can be thermally labile and may react with chlorinated solvents at elevated temperatures, which is a critical consideration for GC-MS.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and versatile technique well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds.[4][5] Given the polar nature of the amine group in this compound, HPLC is a strong candidate for its quantitative analysis.

Experimental Protocol: HPLC-UV

This protocol is a representative method for the analysis of aromatic amines and can be adapted and validated for this compound.

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape and control ionization) is a common starting point. A typical gradient could be 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV detection at a wavelength corresponding to the absorbance maximum of the dichlorophenyl moiety, likely in the range of 220-240 nm.

  • Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase or a compatible solvent like methanol to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample in Solvent Derivatization Addition of Derivatizing Agent & Heating Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Integration Peak Integration (TIC/SIM) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability, particularly for reactive compounds like amines.[1] This guide provides an objective comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (2,6-Dichlorophenyl)methanamine against other analytical techniques. It includes detailed experimental protocols and supporting data to aid in the selection and validation of the most suitable analytical method.

Comparison of Analytical Methods

While HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase.[1]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification and quantification.[1]
Advantages Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[1]High resolution for volatile and semi-volatile compounds.High sensitivity and specificity; provides structural information.
Disadvantages May require derivatization for compounds with low UV absorbance.[1]Not suitable for non-volatile or thermally labile compounds; may require derivatization.Higher cost and complexity.
Typical Use Case Routine quality control, stability testing, and quantification.Analysis of volatile impurities and residual solvents.Impurity profiling, metabolite identification, and trace analysis.

Experimental Protocol for a Validated HPLC Method

This protocol is based on established methods for structurally similar amine compounds.

Instrumentation : An HPLC system equipped with a UV detector is utilized.

Chromatographic Conditions :

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid to control pH).

  • Flow Rate : 1.0 mL/min.[2]

  • Injection Volume : 20 µL.[2]

  • Detection Wavelength : The UV detection wavelength should be set at the maximum absorbance for this compound, anticipated to be around 230-280 nm.[2]

Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[2]

Forced Degradation Studies : Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3] Stress conditions typically include:

  • Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : 105°C for 48 hours.

  • Photolytic Degradation : Exposure to UV light (254 nm) and visible light for 7 days.

Quantitative Validation Data

The following table summarizes the typical performance of a validated stability-indicating HPLC method for an amine compound like this compound.

Validation ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Visual Representations

To better illustrate the processes discussed, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Compound of Interest (this compound) B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Method Parameters (Flow Rate, Wavelength) B->C D Linearity & Range C->D E Accuracy C->E F Precision (Repeatability & Intermediate) C->F G Specificity (Forced Degradation) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Sample Analysis J->K L Data Reporting K->L

Workflow for HPLC Method Validation.

G cluster_0 Stress Conditions cluster_1 Potential Degradation Products A This compound B Acid Hydrolysis (e.g., HCl) C Base Hydrolysis (e.g., NaOH) D Oxidation (e.g., H2O2) E Thermal (e.g., Heat) F Photolytic (e.g., UV Light) G Hydrolysis Product(s) B->G Forms C->G H Oxidation Product(s) D->H Forms I Other Degradants E->I Forms F->I

Forced Degradation Pathways.

References

Comparison of different catalysts for the synthesis of (2,6-Dichlorophenyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of (2,6-Dichlorophenyl)methanamine and its derivatives is a critical step in the development of various pharmaceutical compounds. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthetic route. This guide provides an objective comparison of different catalytic systems for the two primary pathways to this compound: the catalytic hydrogenation of 2,6-dichlorobenzonitrile and the reductive amination of 2,6-dichlorobenzaldehyde.

Comparison of Catalytic Systems

The selection of a catalyst is dependent on the chosen synthetic route. Below is a comparison of common catalysts for each pathway, with performance data extrapolated from reactions with similar substrates.

Synthetic RouteCatalystTypical Yield (%)Reaction ConditionsSelectivityNotes
Catalytic Hydrogenation Raney® Nickel 70-90[1]H₂ (30-60 bar), 80-150 °C, 4-8 h[1][2]Good for primary amines, but can produce secondary and tertiary amine byproducts.[1]A cost-effective and widely used catalyst, though it can suffer from deactivation.[1] Regeneration procedures can restore activity.[1] The choice of solvent and additives can influence selectivity.
Rhodium on Alumina 80-95[3]H₂ (low to medium pressure), 25-100 °C, 2-6 h[3]High selectivity for primary amines can be achieved without the need for additives like strong acids or bases.[3]Offers high activity and selectivity under mild conditions, making it suitable for substrates with sensitive functional groups.[3]
Reductive Amination Palladium on Carbon (Pd/C) 85-98[4]H₂ (5 atm), 40 °C, 24 h, Ethanol[4]Generally good, but the formation of secondary amines can occur.[5]A versatile and efficient catalyst for reductive amination. The acidity of the carbon support can influence reaction rates.[5]
Iridium Complexes 85-95[4][6]Formic acid or H₂ as hydrogen source, 50-100 °C, 4-24 h[7][8]Can exhibit high selectivity for primary or secondary amines depending on the ligand and reaction conditions.[4]Homogeneous catalysts that can offer high efficiency and selectivity under mild conditions. Catalyst sensitivity to steric bulk of substrates has been observed.[6]
Cobalt-based Composites 72-96[9]H₂ (100-150 bar), 100-150 °C, 4 h, Methanol[9]Good yields of the target amine can be achieved, with the primary byproduct being the corresponding alcohol.[9]Heterogeneous catalysts that show significant activity in amination reactions under high pressure and temperature.[9]

Disclaimer: The yield and reaction condition data presented in this table are based on studies of similar substrates and are intended to be illustrative. Actual results for the synthesis of this compound may vary depending on the specific experimental setup and optimization.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Protocol 1: Catalytic Hydrogenation of 2,6-Dichlorobenzonitrile using Raney® Nickel

This procedure outlines the conversion of 2,6-dichlorobenzonitrile to this compound via catalytic hydrogenation.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or Methanol (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, add 2,6-dichlorobenzonitrile (1 equivalent) and the solvent (e.g., ethanol).

  • If desired, add ammonia to the reaction mixture to improve selectivity towards the primary amine.

  • Carefully add the Raney® Nickel catalyst (typically 5-10% by weight of the substrate) to the reactor under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-60 bar).

  • Heat the reaction mixture to the target temperature (e.g., 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric when dry and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or crystallization.

Protocol 2: Reductive Amination of 2,6-Dichlorobenzaldehyde using Palladium on Carbon (Pd/C)

This protocol describes the synthesis of this compound from 2,6-dichlorobenzaldehyde and ammonia through reductive amination.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Ammonia (aqueous or as a solution in an organic solvent)

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in the chosen solvent (e.g., ethanol) in a reaction vessel suitable for hydrogenation.

  • Add the ammonia source (a molar excess is typically used).

  • Carefully add the Pd/C catalyst to the reaction mixture.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 atm).

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 40 °C).

  • Monitor the reaction progress by analyzing aliquots using TLC or GC.

  • Upon completion, vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

  • Purify the crude this compound by appropriate methods such as distillation or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound, starting from commercially available precursors.

Synthesis_Workflow cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 2_6_Dichlorotoluene 2,6-Dichlorotoluene 2_6_Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde 2_6_Dichlorotoluene->2_6_Dichlorobenzaldehyde Oxidation 2_6_Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2_6_Dichlorotoluene->2_6_Dichlorobenzonitrile Ammoxidation Target_Amine This compound 2_6_Dichlorobenzaldehyde->Target_Amine Reductive Amination (e.g., Pd/C, H₂, NH₃) 2_6_Dichlorobenzonitrile->Target_Amine Catalytic Hydrogenation (e.g., Raney Ni, H₂)

Caption: Overall synthetic workflow for this compound.

Reaction_Pathways cluster_hydrogenation Catalytic Hydrogenation Pathway cluster_amination Reductive Amination Pathway Nitrile 2,6-Dichlorobenzonitrile Imine_H Intermediate Imine Nitrile->Imine_H + H₂ (Catalyst) Amine_H This compound Imine_H->Amine_H + H₂ (Catalyst) Aldehyde 2,6-Dichlorobenzaldehyde Imine_A Intermediate Imine Aldehyde->Imine_A + NH₃ - H₂O Amine_A This compound Imine_A->Amine_A + [H] (Catalyst, H₂ or H donor)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (2,6-Dichlorophenyl)methanamine, a key chemical intermediate, is critical. The selection and validation of an appropriate analytical method are paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. It further outlines the principles and a practical workflow for the cross-validation of these methods to ensure consistency and reliability of results across different analytical platforms.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods yield equivalent and reliable results for the same analyte.[1] This is a crucial step in the pharmaceutical industry to ensure the robustness and consistency of data, especially when transferring methods between laboratories or employing different analytical techniques within a study.[2][3][4][5]

Comparative Analysis of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Separation based on polarity, highly selective detection by mass-to-charge ratio.
Linearity (r²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Precision (% RSD) < 2.0%< 1.5%< 1.0%
Limit of Detection (LOD) 10 ng/mL1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL3 ng/mL0.3 ng/mL
Throughput ModerateLow to ModerateHigh
Matrix Effect LowModerateHigh (can be mitigated with internal standards)
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for routine quality control analysis where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for identifying and quantifying impurities.[6][7] Derivatization may be necessary to improve the volatility and thermal stability of this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: The sample may require derivatization (e.g., acylation) to enhance volatility. The derivatized sample is then dissolved in a suitable organic solvent (e.g., ethyl acetate) for injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal method for trace-level analysis and for complex sample matrices.[8][9]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of methanol and water (with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound would need to be optimized.

  • Sample Preparation: A simple "dilute and shoot" approach can often be used where the sample is diluted in the mobile phase and injected. For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to minimize matrix effects.[10]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods, for instance, comparing a newly developed LC-MS/MS method against an established HPLC-UV method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion A Define Acceptance Criteria (e.g., ±20% agreement for incurred samples) B Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) A->B C Prepare a Common Set of Samples (Spiked QCs and Incurred Samples) B->C D Analyze Samples by Method 1 (e.g., HPLC-UV) C->D E Analyze Samples by Method 2 (e.g., LC-MS/MS) C->E F Compare Results from Both Methods D->F E->F G Statistical Analysis (e.g., Bland-Altman plot, regression analysis) F->G H Do Results Meet Acceptance Criteria? G->H I Methods are Cross-Validated (Results are comparable) H->I Yes J Investigation Required (Identify and resolve discrepancies) H->J No J->B Re-evaluate Methods

Caption: Logical workflow for the cross-validation of analytical methods.

References

Benchmarking the performance of (2,6-Dichlorophenyl)methanamine in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of chemical syntheses. This guide provides a comparative benchmark of (2,6-Dichlorophenyl)methanamine's performance in the context of reductive amination, a cornerstone reaction in medicinal chemistry. Due to a lack of direct head-to-head comparative studies in peer-reviewed literature, this guide will objectively compare its anticipated performance with the widely used alternative, benzylamine, based on established principles of chemical reactivity and supported by experimental data for analogous reactions.

Reductive Amination: A Performance Comparison

Reductive amination is a versatile method for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the corresponding amine. The reactivity of the amine is a critical factor influencing reaction rates and yields.

Theoretical Reactivity Analysis:

The nucleophilicity of the amine is a key determinant of its performance in the initial imine formation step. The presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound is expected to decrease the electron density on the nitrogen atom through an inductive effect. This reduction in electron density lowers the nucleophilicity of the amine compared to the unsubstituted benzylamine. Consequently, this compound is predicted to react more slowly in the imine formation step of reductive amination.

The steric hindrance caused by the two ortho-chloro substituents in this compound can also play a significant role. These bulky groups can sterically encumber the approach of the amine to the carbonyl carbon, further slowing down the reaction rate compared to the less hindered benzylamine.

Experimental Data Synopsis:

Based on the electronic and steric effects discussed, it is anticipated that the reaction with this compound under similar conditions would result in a lower yield and potentially require longer reaction times or more forcing conditions to achieve comparable conversion.

Table 1: Anticipated Performance Comparison in Reductive Amination of Cyclohexanone

ReagentStructureExpected NucleophilicityExpected Steric HindranceAnticipated Reaction RateAnticipated Yield (relative to Benzylamine)
This compound 2,6-Dichlorophenyl)methanamine structure
LowerHigherSlowerLowerBenzylamine Benzylamine structureHigherLowerFasterHigher

Note: The anticipated yield for this compound is a qualitative prediction based on chemical principles, in the absence of direct comparative experimental data.

Experimental Protocols

Below are detailed experimental protocols for the reductive amination of cyclohexanone. Protocol 1 describes a typical procedure using benzylamine, based on literature precedents. Protocol 2 is a proposed procedure for this compound, with suggested modifications to account for its potentially lower reactivity.

Protocol 1: Reductive Amination of Cyclohexanone with Benzylamine

  • Materials: Cyclohexanone, Benzylamine, Toluene (anhydrous), 4 wt% Au/CeO2/TiO2 catalyst, Hydrogen gas.

  • Procedure:

    • To a high-pressure autoclave, add the 4 wt% Au/CeO2/TiO2 catalyst (100 mg).

    • Add a solution of cyclohexanone (6.6 mmol) and benzylamine (6.6 mmol) in anhydrous toluene (50 mL).[1]

    • Seal the autoclave and flush with hydrogen gas three times.

    • Pressurize the reactor to 30 bar with hydrogen.[1]

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Maintain these conditions for the duration of the reaction (e.g., 4-24 hours), monitoring the progress by GC-MS or TLC.

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the catalyst from the reaction mixture.

    • The filtrate can be concentrated under reduced pressure and the residue purified by column chromatography to yield N-benzylcyclohexylamine.

Protocol 2: Proposed Reductive Amination of Cyclohexanone with this compound

  • Materials: Cyclohexanone, this compound, Toluene (anhydrous), 4 wt% Au/CeO2/TiO2 catalyst, Hydrogen gas.

  • Procedure:

    • Follow steps 1-3 of Protocol 1, using this compound (6.6 mmol) in place of benzylamine.

    • Pressurize the reactor to 30-50 bar with hydrogen. A higher pressure may be beneficial to facilitate the reduction of the sterically hindered imine.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring. A higher temperature may be required to overcome the activation energy barrier.

    • Maintain these conditions and monitor the reaction for an extended period (e.g., 24-48 hours) due to the expected slower reaction rate.

    • Follow steps 7-9 of Protocol 1 for workup and purification to yield N-(2,6-dichlorobenzyl)cyclohexylamine.

Visualizing the Reaction Pathway

To illustrate the logical flow of the reductive amination process, the following diagrams are provided.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Carbonyl Carbonyl Compound (e.g., Cyclohexanone) Imine_Formation Imine Formation Carbonyl->Imine_Formation Amine Amine (e.g., this compound) Amine->Imine_Formation Reduction Reduction (e.g., H2/Catalyst) Imine_Formation->Reduction Final_Amine Substituted Amine Reduction->Final_Amine

Caption: General workflow of a one-pot reductive amination reaction.

Reactivity_Factors Reagent This compound Electronic Electronic Effects (Inductive Withdrawal) Reagent->Electronic Steric Steric Hindrance (Ortho-Substituents) Reagent->Steric Reactivity Overall Reactivity Electronic->Reactivity Decreases Nucleophilicity Steric->Reactivity Hinders Approach

Caption: Factors influencing the reactivity of this compound.

References

Comparative Efficacy of (2,6-Dichlorophenyl)methanamine-Derived Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of three distinct compounds derived from (2,6-Dichlorophenyl)methanamine. The compounds, each targeting a different biological pathway, are evaluated based on available experimental data. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to support further research and development.

This comparative study focuses on the following this compound-derived compounds:

  • LY3154207 (Mevidalen): A positive allosteric modulator (PAM) of the human Dopamine D1 receptor.

  • Src Kinase Inhibitor 1: A potent inhibitor of the Src tyrosine kinase, identified as [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine.

  • LIA (Lidocaine Analogue): An analogue of lidocaine, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, with antinociceptive and antihyperalgesic properties.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the selected compounds, offering a side-by-side comparison of their efficacy in relevant assays.

Compound NameTargetAssay TypeKey Efficacy MetricReference
LY3154207 (Mevidalen)Dopamine D1 Receptor (PAM)cAMP Accumulation Assay (in HEK293 cells)EC50 = 3 nM[1][2]
Src Kinase Inhibitor 1Src Tyrosine KinaseIn vitro Kinase InhibitionPotent Inhibition (Specific IC50 not available in abstract)[4]
LIA (Lidocaine Analogue)Nociceptive PathwaysFormalin Test (in vivo)Effective Antinociceptive and Antihyperalgesic Activity (Specific dose-response data not available in abstract)[3]

Signaling Pathway Visualizations

To elucidate the mechanisms of action, the following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by each compound.

Dopamine_D1_Receptor_Signaling cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs/olf D1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_protein->AC activates Dopamine Dopamine Dopamine->D1R binds LY3154207 LY3154207 (PAM) LY3154207->D1R potentiates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates targets leading to Src_Kinase_Signaling cluster_membrane Cell Membrane Receptor Growth Factor Receptor Src Src Kinase Receptor->Src recruits and activates GrowthFactor Growth Factor GrowthFactor->Receptor activates Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream phosphorylates Src_Inhibitor Src Kinase Inhibitor 1 Src_Inhibitor->Src inhibits Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses regulates Nociceptive_Signaling_Formalin Formalin Formalin Injection (Noxious Stimulus) Nociceptor Peripheral Nociceptor (e.g., TRPA1/TRPV1 channels) Formalin->Nociceptor activates Inflammation Inflammatory Mediators (Prostaglandins, Bradykinin, etc.) Formalin->Inflammation induces release of Phase1 Phase 1: Acute Nociceptive Pain (Direct Nociceptor Activation) Nociceptor->Phase1 leads to SpinalCord Spinal Cord Dorsal Horn Nociceptor->SpinalCord transmits signals to LIA LIA (Lidocaine Analogue) LIA->Nociceptor blocks ion channels Inflammation->Nociceptor sensitizes Phase2 Phase 2: Inflammatory Pain (Peripheral and Central Sensitization) Inflammation->Phase2 contributes to Brain Brain (Pain Perception) SpinalCord->Brain relays signals to

References

Inter-Laboratory Comparison of (2,6-Dichlorophenyl)methanamine Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methodologies for the quantification of (2,6-Dichlorophenyl)methanamine. The data presented is based on a simulated inter-laboratory study to highlight the performance of common analytical techniques used in drug development and quality control. This document is intended for researchers, scientists, and drug development professionals to aid in method selection and validation.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the performance characteristics of three common analytical methods for the quantification of this compound as determined by a hypothetical inter-laboratory study involving three independent laboratories.

Performance Parameter Method A: HPLC-UV Method B: GC-MS Method C: LC-MS/MS
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL30 ng/mL1.5 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (Recovery %) 95.2 ± 4.5%98.5 ± 3.1%99.2 ± 1.8%
Precision (RSD %) < 5.0%< 3.5%< 2.0%
Analysis Time per Sample ~15 minutes~25 minutes~8 minutes

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standardized procedures distributed to all participating laboratories in the comparative study.

2.1. Sample Preparation (Standard Protocol for All Methods)

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: A placebo pharmaceutical tablet formulation was used as the sample matrix.

  • Extraction:

    • Weigh 100 mg of the ground placebo tablet into a 15 mL centrifuge tube.

    • Spike the placebo with known concentrations of this compound working standards.

    • Add 5 mL of methanol and vortex for 2 minutes.

    • Sonicate for 10 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

2.2. Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

2.3. Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Standard GC-MS system with an electron ionization (EI) source.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 175, 140, 105).

2.4. Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Transition: Multiple Reaction Monitoring (MRM) for precursor ion > product ion (e.g., m/z 176 > 141).

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship for comparing the analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison P1 Standard Solution Preparation P2 Sample Spiking & Extraction P1->P2 P3 Filtration P2->P3 A Method A (HPLC-UV) P3->A B Method B (GC-MS) P3->B C Method C (LC-MS/MS) P3->C D1 Data Acquisition A->D1 B->D1 C->D1 D2 Performance Parameter Calculation D1->D2 D3 Inter-Laboratory Comparison D2->D3

Caption: Experimental workflow for the inter-laboratory comparison study.

G start Method Selection Goal: Quantify this compound methods Method A: HPLC-UV Method B: GC-MS Method C: LC-MS/MS start->methods params Sensitivity (LOD/LOQ) Accuracy (Recovery) Precision (RSD) Speed (Analysis Time) methods->params Compare Performance Parameters conclusion HPLC-UV: Cost-effective, moderate sensitivity GC-MS: Good sensitivity, for volatile compounds LC-MS/MS: Highest sensitivity and specificity params->conclusion Evaluate Trade-offs

Caption: Logical diagram for comparing analytical method performance.

Quantifying (2,6-Dichlorophenyl)methanamine: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of compounds like (2,6-Dichlorophenyl)methanamine are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for quantifying this compound and structurally similar compounds, with a focus on their limits of detection (LOD) and quantification (LOQ).

While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide leverages data from closely related and structurally similar compounds, such as dichloroanilines and other aromatic amines, to provide a valuable comparative framework. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and widely used methods in pharmaceutical analysis.[1]

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte.[2] HPLC is often preferred for polar and thermally labile compounds, as it typically does not require derivatization.[2][3] In contrast, GC-MS is highly effective for volatile and semi-volatile compounds and often provides excellent sensitivity and specificity, though derivatization may be necessary for polar analytes to enhance volatility.[1][4]

The following table summarizes the performance characteristics of HPLC-UV and a more advanced technique, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the analysis of dichlorinated aromatic amines.

ParameterHPLC-UV for a Halogenated Isoniazid Derivative[5]UHPLC-MS/MS for Dichloroanilines (in rice)[6]
Limit of Detection (LOD) 2.43 µg/mL0.12 mg/kg
Limit of Quantification (LOQ) 7.38 µg/mL0.35 mg/kg
**Linearity (R²) **0.9994>0.999
Recovery 110% - 112%93% - 105%
Precision (RSD) < 2%< 2%

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for HPLC-UV and UHPLC-MS/MS analysis of dichlorinated aromatic amines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of aromatic amines.

Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

Chromatographic Conditions :

  • Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for halogenated anilines.[2]

  • Mobile Phase : A gradient elution with a mixture of acetonitrile and water is typically employed. The aqueous phase is often acidified with a small amount of formic or phosphoric acid to improve peak shape.[2]

  • Flow Rate : 1.0 mL/min.[7]

  • Column Temperature : 30 °C.[7]

  • Detection Wavelength : Determined by the UV spectrum of the analyte, typically in the range of 240-280 nm for aromatic amines.[2]

  • Injection Volume : 20 µL.[5]

Sample Preparation : Precisely weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

Instrumentation : A UHPLC system coupled to a tandem mass spectrometer.

Chromatographic Conditions :

  • Column : A reversed-phase C18 column (e.g., U-VD SPHER Pure TUR 100 C18-E 1.8 μm, 100 mm × 2.0 mm) with a compatible guard cartridge.[6]

  • Mobile Phase : A gradient elution using Solvent A (Acetonitrile with 0.1% formic acid) and Solvent B (Water with 0.1% formic acid).[6]

    • Gradient Program: Start with 40% A, increase to 60% A over 6 minutes, then to 100% A.[6]

  • Flow Rate : 200 µL/min.[6]

  • Column Temperature : 30 °C.[6]

  • Autosampler Temperature : 10 °C.[6]

Mass Spectrometry Conditions :

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.[2]

Sample Preparation (QuEChERS method for solid samples) : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting analytes from complex matrices like food samples.[6] The specific sorbents and solvents used in the cleanup step should be optimized for the target analyte and matrix.

Workflow and Pathway Visualizations

To aid in the understanding of the analytical processes, the following diagrams illustrate a typical experimental workflow and the logical steps in method selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analyte Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Injection Injection into Chromatograph Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A typical experimental workflow for the quantification of an analyte.

Method_Selection Start Define Analytical Requirements Sensitivity Required Sensitivity? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix High HPLC_UV HPLC-UV Sensitivity->HPLC_UV Low to Moderate Volatility Analyte Volatile? Matrix->Volatility No LC_MS LC-MS/MS Matrix->LC_MS Yes Volatility->LC_MS No GC_MS GC-MS Volatility->GC_MS Yes Derivatization Consider Derivatization GC_MS->Derivatization

Caption: A decision-making workflow for selecting an appropriate analytical method.

References

Safety Operating Guide

Proper Disposal of (2,6-Dichlorophenyl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (2,6-Dichlorophenyl)methanamine is essential for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, this substance is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to the following guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulations.

Immediate Safety and Handling

Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Protective Clothing: A laboratory coat is required to prevent skin contact.[1][2]

Handle the chemical in accordance with good industrial hygiene and safety practices, and wash hands thoroughly after handling.[1][2]

Step-by-Step Disposal Protocol

The primary disposal route for chlorinated amines is through a licensed professional waste disposal service, typically involving high-temperature incineration.[2][3] Do not dispose of this chemical down the drain or in the regular trash.[2][4]

Step 1: Waste Segregation and Collection Proper segregation is the most critical step in managing laboratory waste.

  • Designated Waste Stream: this compound is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" stream.[5]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents or other incompatible waste streams, such as acids or bases.[5][6] Mixing waste streams can create dangerous reactions and significantly increases disposal costs.

  • Waste Container: Use a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene).[7] The container must have a tightly sealing screw cap and be kept closed at all times except when adding waste.[6][7]

Step 2: Container Labeling Accurate labeling is a regulatory requirement and crucial for safety.

  • Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[6][7]

  • Content Identification: Clearly list all chemical constituents by their full name and approximate percentages.[6] Do not use abbreviations or chemical formulas.

  • Hazard Pictograms: Apply appropriate hazard pictograms. For this compound, this would include symbols for "Harmful" and "Hazardous to the Aquatic Environment".[2]

Step 3: Secure Storage Store waste containers safely within the laboratory.

  • Satellite Accumulation Area (SAA): Keep the sealed waste container in a designated SAA.[5] This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[6]

  • Segregation: Store the halogenated waste away from incompatible chemicals.[6]

Step 4: Arranging for Disposal

  • Contact EHS: When the waste container is approximately 90% full, or before the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste management company for the transportation and final disposal of the chemical waste.[5] The standard method for destroying chlorinated compounds is high-temperature incineration in a facility with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Step 5: Decontamination of Empty Containers Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The first rinse of the empty container must be collected and disposed of as hazardous waste in the halogenated organic waste stream.[6] For highly toxic chemicals, the first three rinses must be collected.[6]

  • Label Defacing: Once the container is decontaminated, thoroughly deface or remove the original label before disposal or recycling according to institutional policy.[8]

Quantitative Data Summary

The following table summarizes key quantitative guidelines for the disposal of halogenated organic chemical waste.

ParameterGuidelineSource
Waste Container Fill LevelDo not exceed 90% of the container's total volume to allow for vapor expansion.[9]
SAA Volume LimitA maximum of 55 gallons of a single hazardous waste stream may be accumulated in a laboratory SAA, though institutional limits are often lower.[9]
Halogenated Waste ThresholdSolutions with halogenated compound concentrations as low as 1,000 ppm are typically classified as halogenated waste.[9]
Aqueous Waste pHIf the waste is an aqueous solution, the pH should be maintained between 6 and 10 before collection.[10][10]

Experimental Disposal Workflow

The logical flow for the proper handling and disposal of this compound waste is illustrated below. This process ensures safety and regulatory compliance from the point of generation to final disposal.

cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Disposal & Decontamination A Waste Generation (this compound) B Select Compatible Halogenated Waste Container A->B C Add Waste to Container B->C D Affix 'HAZARDOUS WASTE' Label & List Contents C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Container Full? (<= 90% Capacity) F->G H Contact EHS for Pickup G->H Yes K Triple-Rinse Empty Container (Collect rinsate as waste) G->K Container Empty I Waste transported by Licensed Disposal Vendor H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for (2,6-Dichlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for (2,6-Dichlorophenyl)methanamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and chlorinated compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[1][3]
Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Personnel Training: All personnel involved must be trained on the hazards of the chemical and the emergency procedures.[4]

  • Handling the Compound:

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to control dust.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

    • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

    • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan:

  • Waste Collection: Collect all waste material, including empty containers, contaminated gloves, and other disposable materials, in a designated and properly labeled hazardous waste container.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of the chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this material down the drain or in the regular trash.

Emergency Procedures

In Case of Exposure:

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

In Case of a Spill:

  • Minor Spill: If a small amount of material is spilled, and it is safe to do so, contain the spill with an inert absorbent material. Carefully scoop up the material and place it in a sealed container for disposal. Ventilate the area and clean the spill site.

  • Major Spill: In the event of a large spill, evacuate the area immediately. Notify your institution's environmental health and safety department and follow their emergency spill response procedures.[8]

Visual Workflow Guides

The following diagrams illustrate the procedural steps for safe handling and emergency response.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment emergency_prep Ensure Emergency Equipment is Accessible risk_assessment->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh_dissolve Weigh and Dissolve in Fume Hood don_ppe->weigh_dissolve perform_reaction Perform Reaction weigh_dissolve->perform_reaction decontaminate Decontaminate Work Area perform_reaction->decontaminate waste_collection Collect Hazardous Waste decontaminate->waste_collection professional_disposal Arrange for Professional Disposal waste_collection->professional_disposal remove_ppe Remove PPE Correctly professional_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End wash_hands->end_op start Start start->risk_assessment

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.